2,3-Dihydroxyetiochlorin
Description
Structure
3D Structure
Properties
CAS No. |
130650-84-9 |
|---|---|
Molecular Formula |
C32H40N4O2 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol |
InChI |
InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1 |
InChI Key |
WSQGPJYZFHUZBN-AJQTZOPKSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
Isomeric SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
Synonyms |
2,3-dihydroxyetiochlorin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyetiochlorin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 2,3-dihydroxyetiochlorin, a novel chlorin derivative with potential applications in photodynamic therapy and as a core structure in drug development. Given the absence of this specific molecule in the current scientific literature, this document outlines a plausible synthetic route based on established methodologies for related porphyrin and chlorin chemistries. The characterization data presented is predictive, based on the analysis of structurally similar compounds, and is intended to serve as a benchmark for researchers undertaking its synthesis.
Introduction
Chlorins, which are dihydroporphyrins, represent a class of tetrapyrrolic pigments that are structurally related to porphyrins. They are found in nature as the core of chlorophylls and bacteriochlorophylls. The reduced pyrrole ring in the chlorin macrocycle results in distinct electronic and photophysical properties compared to porphyrins, including a strong absorption band in the red region of the visible spectrum (the Q band). This characteristic makes them particularly attractive as photosensitizers in photodynamic therapy (PDT), where they can be activated by tissue-penetrating light to generate cytotoxic reactive oxygen species.
The introduction of hydroxyl groups at the 2,3-positions of the etiochlorin macrocycle is anticipated to modulate the molecule's polarity, solubility, and its potential for further functionalization. These modifications can influence its pharmacokinetic and pharmacodynamic properties, making this compound a promising candidate for drug development and biomedical applications.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a two-stage process: first, the synthesis of the etiochlorin precursor, followed by a regioselective dihydroxylation of one of the pyrrolic double bonds.
Stage 1: Synthesis of Etiochlorin Precursor
Etiochlorins can be synthesized through various established routes, often starting from more readily available porphyrins. A common method involves the reduction of a corresponding etioporphyrin.
Stage 2: Dihydroxylation of Etiochlorin
The introduction of vicinal diols onto the pyrrole ring of a chlorin can be achieved using osmium tetroxide (OsO₄). This reagent is known for its ability to perform syn-dihydroxylation of double bonds.[1][2]
Experimental Protocols
Protocol 2.1: Synthesis of Etiochlorin I
This protocol describes a general procedure for the reduction of a β-pyrrolic double bond of an etioporphyrin to yield an etiochlorin.
-
Dissolution: Dissolve etioporphyrin I (1.0 g, 2.1 mmol) in dry toluene (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add p-toluenesulfonylhydrazine (5.0 g, 26.8 mmol) to the solution.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours. The color of the solution will change from red to green, indicating the formation of the chlorin.
-
Monitoring: Monitor the reaction progress by UV-Vis spectroscopy, observing the appearance of the characteristic chlorin Q-band around 650-670 nm.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (3 x 200 mL) and then with brine (200 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a toluene/hexane gradient to afford etiochlorin I as a green solid.
Protocol 2.2: Synthesis of this compound I
This protocol details the dihydroxylation of the etiochlorin precursor.
-
Dissolution: Dissolve etiochlorin I (100 mg, 0.21 mmol) in dry pyridine (20 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Reagent Preparation: In a separate flask, dissolve osmium tetroxide (OsO₄, 64 mg, 0.25 mmol) in dry toluene (5 mL).
-
Reaction: Slowly add the OsO₄ solution to the stirred etiochlorin solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 24 hours in the dark.
-
Quenching: Quench the reaction by adding a solution of sodium bisulfite (200 mg) in water (10 mL) and stir for an additional 1 hour.
-
Extraction: Dilute the mixture with ethyl acetate (50 mL) and wash with 1 M HCl (3 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by preparative thin-layer chromatography (TLC) on silica gel using a dichloromethane/methanol (95:5 v/v) eluent to yield this compound I.
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and spectrometric techniques. The following sections detail the expected characterization data.
Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for this compound. This data is hypothetical and based on the analysis of related chlorin and dihydroxyporphyrin compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | meso-H |
| ~9.4 | s | 1H | meso-H |
| ~8.5 | s | 1H | meso-H |
| ~4.2 | q | 8H | -CH₂CH₃ |
| ~3.6 | s | 12H | -CH₃ |
| ~2.5 | br s | 2H | 2,3-OH |
| ~1.8 | t | 12H | -CH₂CH₃ |
| ~-1.5 to -2.0 | br s | 2H | Inner NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~173 | Pyrrole Cα |
| ~155 | Pyrrole Cα |
| ~148 | Pyrrole Cβ |
| ~138 | Pyrrole Cβ |
| ~97 | meso-C |
| ~70 | C-2, C-3 |
| ~21 | -CH₂CH₃ |
| ~19 | -CH₃ |
| ~17 | -CH₂CH₃ |
Table 3: Predicted UV-Vis Spectroscopic Data (in CH₂Cl₂)
| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Soret Band | ~405 | ~150,000 |
| Qy Band | ~665 | ~50,000 |
| Qx Bands | ~500-600 | ~10,000-20,000 |
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺ | ~515.3 |
Table 5: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (hydroxyl) |
| ~3300 | Medium | N-H stretch (inner amine) |
| ~2960, 2920, 2850 | Strong | C-H stretch (alkyl) |
| ~1600 | Medium | C=C stretch (macrocycle) |
| ~1100 | Strong | C-O stretch (hydroxyl) |
Detailed Experimental Methodologies for Characterization
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K. For ¹H NMR, typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans. For ¹³C NMR, use a 45° pulse width, a 2-second relaxation delay, and accumulate 1024 scans with proton decoupling.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).
Protocol 4.2: UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of the chlorin.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of the sample in dichloromethane (CH₂Cl₂) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
Data Acquisition: Record the absorption spectrum from 300 to 800 nm using a 1 cm path length quartz cuvette, with pure dichloromethane as the reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Protocol 4.3: High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
Data Analysis: Determine the accurate mass of the protonated molecular ion ([M+H]⁺) and compare it with the calculated mass for the proposed elemental formula (C₃₂H₄₂N₄O₂).
Protocol 4.4: Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-O functional groups.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
General Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization of the target compound.
References
Spectroscopic Properties of 2,3-Dihydroxyetiochlorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2,3-dihydroxyetiochlorin. Due to a lack of specific experimental data for this molecule in the reviewed literature, this document outlines the expected spectroscopic characteristics based on the well-established principles of chlorin chemistry and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of etiochlorin derivatives, particularly in the context of drug development and photodynamic therapy (PDT). The methodologies for key spectroscopic experiments are detailed, and logical workflows are presented visually to aid in experimental design.
Introduction
Chlorins, a class of tetrapyrrole macrocycles, are dihydrogenated derivatives of porphyrins and form the core structure of chlorophylls. Their unique electronic structure gives rise to strong absorption in the red region of the electromagnetic spectrum, making them highly valuable as photosensitizers in photodynamic therapy (PDT). Etiochlorin is a simple chlorin derivative with ethyl and methyl substituents on the pyrrole rings. The introduction of hydroxyl groups at the 2 and 3 positions to form this compound is expected to modify its polarity and potentially its photophysical and biological properties. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and the elucidation of its mechanism of action in biological systems.
This guide will cover the expected characteristics in UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the general spectroscopic properties of etiochlorins and related chlorin derivatives.
Table 1: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Organic Solvent
| Band Name | Predicted Wavelength (λmax, nm) | Description |
| Soret Band (B) | ~400 - 410 | Intense absorption, characteristic of porphyrinoids. |
| Q-Bands | ~500 - 670 | Weaker absorptions in the visible region. |
| Qy(0,0) ~660 - 670 | Strongest Q-band, responsible for the green color. | |
| Qy(1,0) ~610 - 620 | Vibrational satellite of the Qy band. | |
| Qx(0,0) ~530 - 540 | ||
| Qx(1,0) ~500 - 510 |
Table 2: Predicted Fluorescence Emission Data for this compound
| Parameter | Predicted Value | Notes |
| Emission Maximum (λem) | ~670 - 680 nm | Typically red-shifted from the main Qy absorption band. |
| Stokes Shift | ~10 - 20 nm | The difference between the Qy absorption and emission maxima. |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Highly dependent on the solvent and presence of quenchers. |
| Fluorescence Lifetime (τf) | 2 - 8 ns | The average time the molecule stays in the excited state before emitting a photon. |
Table 3: Predicted ¹H NMR Chemical Shifts for the Macrocyclic Protons of this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| meso-H (4 protons) | 8.5 - 9.5 | Singlet | Highly deshielded due to the aromatic ring current. |
| β-pyrrolic-H (4 protons) | 8.0 - 9.0 | Singlet | Protons on the unsaturated pyrrole rings. |
| Reduced pyrroline-H (2,3) | 4.0 - 5.0 | Multiplet | Protons at the dihydroxy-substituted positions, expected to be significantly shifted upfield. |
| NH (2 protons) | -1.0 to -4.0 | Broad Singlet | Highly shielded protons in the core of the macrocycle. |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Fragmentation Pattern |
| ESI+ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Loss of peripheral substituents (ethyl, methyl groups), and potentially water from the diol functionality. |
| MALDI | [M]⁺, [M+H]⁺ | Similar fragmentation to ESI, with potential for macrocycle cleavage depending on laser intensity. |
Experimental Protocols
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., dichloromethane, chloroform, or methanol). Perform serial dilutions to obtain a series of solutions with concentrations in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent using a cuvette with a 1 cm path length.
-
Record the absorption spectra of the sample solutions from approximately 350 nm to 750 nm.
-
Ensure the maximum absorbance of the Soret band is within the linear range of the instrument (typically < 1.5).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.
-
Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
-
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum, quantum yield, and lifetime of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Instrumentation: Use a spectrofluorometer for emission spectra and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at the Soret band maximum (e.g., ~405 nm) and record the emission spectrum from a slightly longer wavelength to ~800 nm.
-
Quantum Yield: Measure the integrated fluorescence intensity of the sample and compare it to a standard with a known quantum yield (e.g., tetraphenylporphyrin in toluene).
-
Lifetime: Excite the sample with a pulsed laser source and measure the decay of the fluorescence intensity over time.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence emission.
-
Calculate the fluorescence quantum yield relative to the standard.
-
Fit the fluorescence decay curve to an exponential function to determine the lifetime.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrations of the protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C NMR spectra to the specific atoms in the molecule based on their chemical shifts, coupling patterns, and correlations in the 2D spectra.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the chosen ionization method.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument, often coupled to a time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the ESI source.
-
MALDI: Mix the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto a target plate.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the general workflows and relationships relevant to the spectroscopic analysis of this compound.
A Technical Guide to the Photophysical Properties of Novel Etiochlorin Derivatives for Photodynamic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etiochlorins, a class of chlorin derivatives, are synthetic analogues of chlorophylls that are gaining significant attention as potent photosensitizers. Their robust chemical structures, characterized by a reduced pyrrole ring in the porphyrin macrocycle, lead to strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum. This property is highly advantageous for applications in photodynamic therapy (PDT), as longer wavelengths of light can penetrate deeper into biological tissues.[1][2] The efficacy of a photosensitizer in PDT is fundamentally governed by its photophysical properties, which dictate its ability to absorb light and generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[3][4]
This technical guide provides an in-depth overview of the core photophysical properties of novel etiochlorin derivatives. It details the experimental protocols for their characterization, presents quantitative data for key parameters, and visualizes the underlying mechanisms and workflows relevant to their development as next-generation photosensitizers. The focus is on providing a practical and comprehensive resource for professionals engaged in the research and development of phototherapeutic agents.
Core Photophysical Properties of Etiochlorin Derivatives
The therapeutic potential of an etiochlorin derivative is determined by a set of key photophysical parameters. Optimizing these properties through chemical modification is a primary goal in the design of new photosensitizers.[5]
-
Molar Extinction Coefficient (ε): This parameter quantifies how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient in the therapeutic window (600-800 nm) is desirable for efficient light absorption in tissue.[6][7]
-
Absorption and Emission Maxima (λ_abs and λ_em): Etiochlorins exhibit a characteristic strong absorption band in the red region of the spectrum, known as the Q-band. The precise wavelength of maximum absorption is critical for matching the photosensitizer with an appropriate light source for activation.
-
Fluorescence Quantum Yield (Φ_f): This value represents the efficiency of the fluorescence process, i.e., the ratio of photons emitted to photons absorbed.[8][9] In the context of PDT, a lower fluorescence quantum yield is often preferred, as it implies that more energy from the excited singlet state is available for intersystem crossing to the triplet state, which is necessary for singlet oxygen generation.[10]
-
Singlet Oxygen Quantum Yield (Φ_Δ): This is one of the most critical parameters for a PDT photosensitizer. It measures the efficiency of generating singlet oxygen following light absorption.[11] A high singlet oxygen quantum yield is a hallmark of an effective photosensitizer.[6]
-
Excited State Lifetime (τ): The lifetime of the excited triplet state is particularly important. A longer triplet lifetime generally allows for more efficient energy transfer to molecular oxygen, leading to higher singlet oxygen production.[12][13]
-
Photostability: This refers to the ability of the photosensitizer to resist degradation upon exposure to light. High photostability ensures that the molecule can continuously generate ROS throughout the duration of the light treatment.[6]
Quantitative Data Summary
The photophysical properties of etiochlorin derivatives can be significantly tuned by altering their peripheral substituents. For instance, glycosylation can enhance fluorescence, while the introduction of phosphonate groups can improve water solubility without compromising key photophysical characteristics.[10][12] The following table summarizes representative photophysical data for different types of chlorin derivatives, providing a baseline for comparison.
| Property | Water-Soluble Chlorin (FbC1-PO3H2)[12] | Glycosylated Chlorin (CGlc₄)[10] | Bacteriochlorin Derivative (BGlc₄)[10] |
| Solvent | Phosphate-Buffered Saline (pH 7.4) | Ethanol/Ethylacetate | Ethanol/Ethylacetate |
| Absorption Maxima (λ_abs, nm) | 398, 626 | ~509 (excitation) | ~730 |
| Fluorescence Quantum Yield (Φ_f) | ~0.11 | High (greater than m-THPC's 0.09) | ~0.05 |
| Intersystem Crossing Yield (Φ_isc) | 0.9 | Lower (inferred from high Φ_f) | High (inferred from low Φ_f) |
| Singlet Excited-State Lifetime (τ, ns) | 7.5 | 3-11 (range for derivatives) | 3-11 (range for derivatives) |
Note: Data is compiled from multiple sources to provide a comparative overview. The properties of specific novel etiochlorin derivatives will vary based on their unique molecular structures and the solvent environment.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the evaluation of novel photosensitizers.[6][14] The following are detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_max) and molar extinction coefficient (ε).
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the etiochlorin derivative in a suitable solvent (e.g., DMSO, ethanol, or PBS). Create a series of dilutions to obtain solutions with absorbance values in the range of 0.01 to 0.1 to ensure linearity.[6]
-
Measurement: Record the UV-Vis absorption spectra of the solutions using a dual-beam spectrophotometer over the desired wavelength range (e.g., 300-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). Calculate the molar extinction coefficient (ε) at λ_max using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).[6]
-
Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φ_f).
-
Protocol:
-
Sample Preparation: Prepare dilute solutions of the sample and a standard photosensitizer with a known fluorescence quantum yield (e.g., tetraphenylporphyrin or Rhodamine 6G) in the same solvent.[10][15] Adjust concentrations to have nearly identical absorbance values (≤ 0.1) at the excitation wavelength to prevent inner filter effects.[10]
-
Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at its absorption maximum.
-
Analysis: The fluorescence quantum yield (Φ_f) is calculated using the following comparative method: Φ_f(sample) = Φ_f(std) * [A(std) / A(sample)] * [I(sample) / I(std)] * [n(sample)² / n(std)²] where Φ_f is the quantum yield, A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent. The 'std' subscript refers to the standard.[10]
-
Singlet Oxygen Quantum Yield (Φ_Δ) Determination
-
Objective: To quantify the efficiency of singlet oxygen generation.
-
Protocol (Indirect Method):
-
Reagents: Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with ¹O₂ causing its absorption to decrease.[16][17] A standard photosensitizer with a known Φ_Δ (e.g., Rose Bengal) is required for comparison.[6][16]
-
Sample Preparation: Prepare solutions of the sample and the standard in a suitable solvent (e.g., chloroform, DMF), each containing DPBF.[18][19] Adjust the concentrations of the photosensitizers to have similar absorbance at the irradiation wavelength.
-
Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a laser or LED) at a wavelength absorbed by the photosensitizer but not by the trap.[6]
-
Measurement: Monitor the decrease in the absorbance of DPBF at its maximum (~415 nm) over time.
-
Analysis: The singlet oxygen quantum yield (Φ_Δ) is calculated by comparing the rate of DPBF degradation for the sample and the standard. The rate is determined by plotting the natural logarithm of the DPBF absorbance versus time.
-
Visualization of Mechanisms and Workflows
Jablonski Diagram for Photosensitization in PDT
The process of light absorption, energy transfer, and ROS generation by a photosensitizer can be illustrated with a Jablonski diagram. Upon absorbing a photon, the etiochlorin derivative is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).
Caption: Mechanism of Type II photosensitization in Photodynamic Therapy (PDT).
Experimental Workflow for Etiochlorin Derivative Characterization
The development and evaluation of a novel etiochlorin derivative follow a structured workflow, from initial design and synthesis to comprehensive photophysical and biological testing.
Caption: A typical experimental workflow for the development of etiochlorin photosensitizers.
Conclusion
Novel etiochlorin derivatives represent a highly promising class of photosensitizers for photodynamic therapy. Their favorable photophysical properties, particularly their strong absorption in the tissue-penetrating red region of the spectrum and their efficiency in generating singlet oxygen, make them attractive candidates for clinical development. The ability to systematically modify their molecular structure allows for the fine-tuning of these properties to enhance therapeutic efficacy, improve water solubility, and facilitate targeted delivery.[5][20] A thorough characterization of their photophysical behavior, using the standardized protocols outlined in this guide, is an indispensable step in the rational design and validation of the next generation of phototherapeutic agents.
References
- 1. New photodynamic therapy with next-generation photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Latest developments in photosensitizers: improving stability, specificity and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and photophysical characterization of water-soluble chlorins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of new chlorin e6 trimethyl and protoporphyrin IX dimethyl ester derivatives and their photophysical and electrochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Developing Photosensitizers for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Stability and Degradation Pathways of Etiochlorin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etiochlorins, a class of porphyrin derivatives characterized by an etioporphyrin I-type substitution pattern and a reduced pyrrole ring, are of significant interest in various scientific fields, particularly in drug development as photosensitizers for photodynamic therapy (PDT). Their efficacy in such applications is intrinsically linked to their stability under various physiological and environmental conditions. Understanding the degradation pathways of these compounds is crucial for predicting their shelf-life, mechanism of action, and potential toxicity of their degradants. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of etiochlorin compounds, supported by available data, experimental methodologies, and visual representations of key processes.
Stability of Etiochlorin Compounds
The stability of etiochlorin compounds is influenced by several factors, including the central metal ion, peripheral substituents, and environmental conditions such as light, heat, and the chemical environment (pH, oxidants).
Photostability
Photostability is a critical parameter for etiochlorins, especially when they are employed as photosensitizers. Upon exposure to light, these molecules can undergo photobleaching, a process that leads to the irreversible loss of their characteristic absorption and fluorescence properties, diminishing their therapeutic efficacy. The photobleaching of photosensitizers can occur through various mechanisms, including photooxidation and photoreduction.
While specific quantitative data on the photostability of a wide range of etiochlorin derivatives is not extensively consolidated in the literature, studies on related chlorins and metalloporphyrins provide valuable insights. For instance, the photostability of photosensitizers is often evaluated by monitoring the decrease in their Q-band absorbance upon irradiation with a specific wavelength of light.
Thermal Stability
The macrocyclic structure of porphyrins and their derivatives, including etiochlorins, generally imparts significant thermal stability. Metalloporphyrins, in particular, are known to be stable at elevated temperatures.[1] Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of these compounds. Studies on various metalloporphyrins have shown that they are often stable up to temperatures in the range of 400-600 °C.[1] The central metal ion plays a crucial role in determining the thermal stability, with a general trend observed for some tetra-p-phenyl-porphyrin (TPP) complexes being: TPPVO > TPPNi > TPPCo > TPPMg > TPPWCl4 > TPP > TPPTiCl2.[1]
A study on chlorido(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) [FeCl(oep)], a model for heme-like molecules, demonstrated thermal stability up to nearly 250°C in an inert atmosphere.[2] Interestingly, at high temperatures, carbon dioxide was found to act as an oxidant, leading to the formation of carbon monoxide.[2]
Chemical Stability
The chemical stability of etiochlorins is dependent on the pH of the medium and the presence of oxidizing or reducing agents. The porphyrin macrocycle is generally resistant to hydrolysis over a wide pH range. For example, the [Fe(oep)]+ core has been shown to be stable over a pH range of 0.0 to 13.5, even at 80°C.[2] However, strong oxidizing agents can lead to the degradation of the macrocycle. The oxidizing power of various agents against [FeCl(oep)] was found to follow the order: ClO− > H2O2 > ClO3− > HNO3 > ClO4−.[2]
A notable example of chemical transformation is the observed spectral change of tin etiopurpurin (SnET2), a related compound, upon storage in dimethylformamide. This change was attributed to the formation of a reduced analog, SnET2H2, which relieves steric strain in the parent molecule.[3] This suggests that reductive degradation pathways can be significant for certain metallochlorins.
Degradation Pathways
The degradation of etiochlorin compounds can proceed through several pathways, largely dictated by the nature of the stressor (light, heat, chemical agents).
Photodegradation Pathways
Photodegradation is a primary concern for etiochlorins used in light-activated therapies. The process is often initiated by the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), by the photoexcited etiochlorin. These ROS can then attack the etiochlorin macrocycle itself, leading to a cascade of reactions.
A common photodegradation pathway for chlorins involves the oxidation of the vinyl group or the reduced pyrrole ring, leading to the formation of various oxygenated products. The exact nature of the degradation products can be complex and is often elucidated using techniques like HPLC combined with mass spectrometry (MS).
Caption: Generalized photodegradation pathway of an etiochlorin photosensitizer.
Thermal Degradation Pathways
Thermal degradation of metalloporphyrins typically involves the fragmentation of the macrocycle at high temperatures. The process often begins with the loss of peripheral substituents, followed by the cleavage of the porphyrin ring itself. The final residue is often the metal oxide. The specific fragmentation pattern can be influenced by the central metal and the surrounding atmosphere.
References
In Vitro Cytotoxicity of Dihydroxychlorins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic properties of dihydroxychlorins, a class of photosensitizers with significant potential in photodynamic therapy (PDT). This document outlines key quantitative data on their efficacy, detailed experimental protocols for assessing their cytotoxic effects, and a visualization of the underlying molecular mechanisms of action.
Quantitative Assessment of Cytotoxicity
The cytotoxic efficacy of dihydroxychlorins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The photodynamic activity of these compounds is crucial, and their cytotoxicity is significantly enhanced upon activation with light of a specific wavelength.
One of the well-studied dihydroxychlorin derivatives is meta-tetra(hydroxyphenyl)chlorin (m-THPC). In a study on human larynx carcinoma (Hep-2) cells, m-THPC demonstrated a potent phototoxic effect with an IC50 value of 0.74 µM when irradiated with a 650 nm laser at an energy dose of 2 J/cm².[1] It is important to note that in the absence of light, the cytotoxicity of m-THPC is significantly lower, highlighting its nature as a photosensitizer.[1]
For comparison, another study on murine leukemic cells (L1210) reported a lethal dose 50 (LD50) of 0.88 µg/ml for m-THPC after a 2-hour incubation followed by irradiation at 514 nm with an energy density of 25 J/cm².
Table 1: In Vitro Cytotoxicity of Dihydroxychlorins
| Compound | Cell Line | Cancer Type | Light Dose (J/cm²) | Wavelength (nm) | IC50/LD50 | Reference |
| meta-tetra(hydroxyphenyl)chlorin (m-THPC) | Hep-2 | Human Larynx Carcinoma | 2 | 650 | 0.74 µM (IC50) | --INVALID-LINK-- |
| meta-tetra(hydroxyphenyl)chlorin (m-THPC) | L1210 | Murine Leukemia | 25 | 514 | 0.88 µg/ml (LD50) |
Experimental Protocols
Accurate and reproducible assessment of in vitro cytotoxicity is paramount in the evaluation of photosensitizers. The following are detailed protocols for key assays used to determine the cytotoxic and apoptotic effects of dihydroxychlorins.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Dihydroxychlorin stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the dihydroxychlorin in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the dihydroxychlorin. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the dihydroxychlorin).
-
Incubation (Dark): Incubate the plates in the dark for a predetermined period (e.g., 24, 48, or 72 hours) to assess dark toxicity. For phototoxicity studies, this incubation period allows for cellular uptake of the photosensitizer.
-
Washing: After the incubation period, gently wash the cells twice with PBS to remove any extracellular photosensitizer.
-
Light Exposure (for Phototoxicity): Add fresh, phenol red-free medium to the wells. Irradiate the cells with a light source of the appropriate wavelength and dose. Keep a set of plates in the dark as a control.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the dihydroxychlorin concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Materials:
-
Dihydroxychlorin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the dihydroxychlorin and expose them to light as described in the MTT assay protocol. Include appropriate controls (untreated cells, cells treated with dihydroxychlorin in the dark, and cells exposed to light only).
-
Cell Harvesting: After the desired incubation period, harvest the cells (including any floating cells in the supernatant) by trypsinization or scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage not related to apoptosis)
-
Signaling Pathways in Dihydroxychlorin-Induced Cytotoxicity
Photodynamic therapy with dihydroxychlorins primarily induces cell death through apoptosis. The process is initiated by the generation of reactive oxygen species (ROS) upon photoactivation of the photosensitizer, which leads to cellular damage and the activation of specific signaling cascades.
Caption: Dihydroxychlorin-mediated PDT-induced apoptosis pathway.
The primary mechanism of dihydroxychlorin-induced cytotoxicity involves the intrinsic pathway of apoptosis. Upon photoactivation, dihydroxychlorins generate ROS, which cause damage to the mitochondria. This mitochondrial distress leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: General experimental workflow for in vitro cytotoxicity studies.
This guide provides a foundational understanding of the in vitro cytotoxicity of dihydroxychlorins. Further research is warranted to expand the database of IC50 values for a broader range of dihydroxychlorins and cancer cell lines, and to further elucidate the intricate signaling pathways involved in their photodynamic action. This will facilitate the rational design and development of novel and more effective dihydroxychlorin-based photosensitizers for cancer therapy.
References
CAS registry number for 2,3-dihydroxyetiochlorin
An in-depth technical guide on 2,3-dihydroxyetiochlorin cannot be provided at this time due to a lack of specific scientific information available for a compound with this name. Searches for "this compound" did not yield a specific CAS Registry Number, experimental data, or publications detailing its synthesis, properties, or biological activity.
The term "etiochlorin" itself is ambiguous. Scientific databases associate the prefix "etio" with the etiocholane steroid nucleus, which is structurally distinct from a "chlorin." A chlorin is a dihydroporphyrin, a large heterocyclic ring that forms the core of molecules like chlorophyll. Given the context of "chlorin," it is more probable that the user is interested in a dihydroxy-substituted chlorin derivative.
While specific data for "this compound" is unavailable, this guide will provide a general overview of dihydroxy-chlorins, which are a subject of research, particularly in the field of photodynamic therapy (PDT).
General Overview of Dihydroxy-Chlorins
Chlorins are a class of photosensitizers, molecules that can be excited by light to produce reactive oxygen species (ROS) that can kill cancer cells or microbes. The introduction of hydroxyl (-OH) groups onto the chlorin macrocycle can influence its physicochemical properties, such as solubility and aggregation behavior, which in turn can affect its biological activity and therapeutic efficacy.
Synthesis of Dihydroxy-Chlorins
The synthesis of dihydroxy-chlorins can be approached in several ways. One common method involves the chemical modification of naturally occurring chlorins, such as chlorin e6, which can be extracted from sources like spirulina.[1] Synthetic routes to create vicinal dihydroxy functionalities on the chlorin macrocycle often involve dihydroxylation reactions using reagents like osmium tetroxide (OsO₄).[2] Another approach is the thermolysis of vic-dihydroxybacteriochlorins, which can lead to the formation of chlorin dimers.[3][4][5]
The general synthetic strategy for vic-dihydroxychlorins can be summarized as follows:
Caption: General synthesis pathway for vic-dihydroxychlorins.
Potential Biological Activity and Applications
Dihydroxy-chlorins are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT).[6][7] The hydroxyl groups can enhance the amphiphilicity of the molecule, which may improve its interaction with cell membranes and its uptake by target cells.[6]
The mechanism of PDT involves the excitation of the photosensitizer by light of a specific wavelength, leading to the generation of singlet oxygen and other reactive oxygen species, which induce cell death.
Caption: Simplified mechanism of photodynamic therapy.
Conclusion
While a detailed technical guide for "this compound" is not possible due to the absence of specific data, the field of dihydroxy-chlorins represents an active area of research. These compounds hold promise as photosensitizers for photodynamic therapy, and their synthesis and biological evaluation are subjects of ongoing scientific investigation. Future research may clarify the existence and properties of specific isomers such as a 2,3-dihydroxy-substituted chlorin, which would enable more detailed technical analysis. Researchers interested in this area should focus on literature related to the synthesis and functionalization of chlorin and bacteriochlorin derivatives.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermolysis of vic-dihydroxybacteriochlorins: a new approach for the synthesis of chlorin-chlorin and chlorin-porphyrin dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermolysis of vic-dihydroxybacteriochlorins: effect of the nature of substrates in directing the formation of chlorin-chlorin dimers with fixed and flexible orientations and their preliminary in vitro photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20130041307A1 - Application of beta-functionalized dihydroxy-chlorins for pdt - Google Patents [patents.google.com]
- 7. Chlorin Activity Enhancers for Photodynamic Therapy [mdpi.com]
Theoretical Modeling of Etiochlorin's Electronic Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of the electronic structure of etiochlorin, a significant porphyrin derivative. Given the limited availability of specific theoretical studies on etiochlorin, this document leverages established computational methodologies for closely related chlorin systems as a representative framework. The principles and techniques detailed herein are directly applicable to the study of etiochlorin and provide a robust foundation for researchers in drug development and related scientific fields.
Introduction to Etiochlorin and Its Electronic Structure
Etiochlorin, a dihydro-derivative of etioporphyrin, belongs to the chlorin class of tetrapyrroles. Its reduced pyrrole ring distinguishes it from porphyrins, leading to significant changes in its electronic properties. Understanding the electronic structure of etiochlorin is crucial for applications in photodynamic therapy (PDT), where its photosensitizing capabilities are harnessed, as well as in catalysis and materials science.
The electronic structure of chlorins is primarily characterized by the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely dictates the molecule's absorption and emission properties. The electronic absorption spectrum of chlorins is dominated by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. These arise from π-π* transitions within the macrocycle.
Theoretical Modeling Workflow
The theoretical investigation of etiochlorin's electronic structure typically follows a multi-step computational workflow. This process involves geometry optimization, ground-state electronic structure calculation, and subsequent excited-state calculations to predict spectroscopic properties.
Methodological & Application
Application Notes and Protocols for 2,3-dihydroxyetiochlorin as a Photosensitizer in Photodynamic Therapy
Disclaimer: Extensive literature searches did not yield specific data for "2,3-dihydroxyetiochlorin" as a photosensitizer in Photodynamic Therapy (PDT). The following application notes and protocols are based on the general properties of chlorin-type photosensitizers and established principles of PDT. The provided data and methodologies are illustrative and should be adapted based on experimental validation for the specific compound.
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce selective cytotoxicity in target tissues, such as tumors.[1][2][3] Upon activation by light of a specific wavelength, the photosensitizer transitions to an excited triplet state.[4] This excited state can then react with molecular oxygen via two primary mechanisms: Type I, which involves electron transfer to form reactive oxygen species (ROS) like superoxide and hydroxyl radicals, and Type II, which involves energy transfer to generate highly reactive singlet oxygen (¹O₂).[4][5] These cytotoxic species cause cellular damage, leading to cell death through apoptosis or necrosis.[6][7]
Chlorins, a class of porphyrin derivatives, are promising second-generation photosensitizers due to their strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[8] this compound, as a hypothetical chlorin derivative, is expected to possess favorable photophysical properties for PDT. The dihydroxy substitution may enhance its amphiphilicity, potentially influencing its cellular uptake and subcellular localization.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. The following table summarizes the expected properties for a chlorin-based photosensitizer like this compound, based on typical values for this class of compounds.
| Property | Typical Value for Chlorins | Significance in PDT |
| Absorption Maximum (λmax) | 650-700 nm | Enables use of red light for deeper tissue penetration. |
| Molar Extinction Coefficient (ε) | > 40,000 M⁻¹cm⁻¹ | High light absorption efficiency. |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Indicates efficiency of light emission; a lower value may suggest a higher triplet state yield. |
| Triplet State Quantum Yield (ΦT) | > 0.5 | High efficiency in forming the excited triplet state, crucial for ROS generation. |
| Singlet Oxygen Quantum Yield (ΦΔ) | > 0.4 | High efficiency in producing singlet oxygen, the primary cytotoxic agent in Type II PDT.[5] |
| Photostability | High | Resistance to degradation upon light exposure, allowing for sustained ROS production during treatment. |
| Solubility | Amphiphilic | Influences formulation, biodistribution, and cellular uptake. |
Experimental Protocols
Protocol 1: Determination of Photophysical Properties
Objective: To characterize the absorption and emission properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, PBS)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.
-
Absorption Spectroscopy:
-
Dilute the stock solution in the desired solvent (e.g., PBS) to a final concentration of 10 µM.
-
Record the absorption spectrum from 300 to 800 nm using a UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Excite the 10 µM solution at its λmax.
-
Record the fluorescence emission spectrum.
-
Determine the fluorescence quantum yield relative to a standard (e.g., methylene blue).
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the phototoxic and dark toxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Light source with a wavelength corresponding to the photosensitizer's λmax (e.g., 670 nm laser)
-
96-well plates
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Photosensitizer Incubation:
-
Prepare various concentrations of this compound in cell culture medium.
-
Replace the medium in the wells with the photosensitizer-containing medium.
-
Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.
-
-
Light Irradiation:
-
For the PDT group, wash the cells with PBS and replace with fresh medium.
-
Irradiate the cells with the light source at a specific light dose (e.g., 5, 10, 20 J/cm²).[9]
-
Keep a parallel plate in the dark as a control for dark toxicity.
-
-
Cell Viability Assessment:
-
Incubate the cells for 24-48 hours post-irradiation.
-
Perform an MTT assay to determine cell viability.
-
Calculate the IC50 value (the concentration of photosensitizer required to kill 50% of the cells).
-
Protocol 3: Cellular Uptake and Subcellular Localization
Objective: To determine the efficiency of cellular uptake and the subcellular localization of this compound.
Materials:
-
Cancer cell line
-
This compound
-
Confocal Laser Scanning Microscope
-
Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes.
-
Incubation: Treat the cells with this compound at its IC50 concentration for various time points.
-
Staining (Optional): For co-localization studies, incubate the cells with an organelle-specific probe according to the manufacturer's protocol.
-
Imaging:
-
Wash the cells with PBS.
-
Image the cells using a confocal microscope.
-
The intrinsic fluorescence of the chlorin will reveal its localization. Co-localization with organelle probes can be determined by merging the respective fluorescence channels.
-
Signaling Pathways in PDT
PDT-induced cell death is a complex process involving multiple signaling pathways. The primary mechanism involves the generation of ROS, which leads to oxidative stress and damage to cellular components. This can trigger apoptosis, necrosis, or autophagy depending on the photosensitizer's subcellular localization, the light dose, and the cell type.
Caption: PDT signaling cascade initiated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel photosensitizer like this compound for PDT applications.
Caption: Workflow for photosensitizer development.
References
- 1. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids as Photosensitisers for the Inactivation of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Photonecrotic Activity with 2,3-dihydroxyetiochlorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizing agent, light, and molecular oxygen to induce cell death in pathological tissues.[1][2][3][4] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) that are cytotoxic.[2][4][5] This process can lead to cell death through apoptosis or necrosis, damage to the tumor-associated vasculature, and the activation of an immune response.[6][7]
2,3-dihydroxyetiochlorin is a chlorin-based photosensitizer. Chlorins are a class of tetrapyrrolic macrocycles that exhibit strong absorption in the red region of the visible spectrum (650–750 nm), a property that allows for deeper tissue penetration of the activating light.[4][8] They also demonstrate high quantum yields of singlet oxygen generation, a key mediator of phototoxicity.[8] These characteristics make chlorins, and by extension this compound, promising candidates for PDT applications in oncology and other fields.[8]
These application notes provide a detailed protocol for inducing photonecrotic activity with this compound in both in vitro and in vivo models.
Data Presentation
The following table summarizes hypothetical quantitative data for the photodynamic activity of this compound in a cancer cell line. This data is for illustrative purposes and would need to be determined experimentally.
| Parameter | Value | Cell Line | Light Dose (J/cm²) |
| IC50 (µM) | 0.8 | MCF-7 (Human Breast Adenocarcinoma) | 15 |
| Cell Viability (%) at 1 µM | 25 | MCF-7 (Human Breast Adenocarcinoma) | 15 |
| Necrosis (%) at 1 µM | 60 | MCF-7 (Human Breast Adenocarcinoma) | 15 |
| Apoptosis (%) at 1 µM | 15 | MCF-7 (Human Breast Adenocarcinoma) | 15 |
Signaling Pathway
The photodynamic action of this compound is initiated by the absorption of light, leading to the generation of reactive oxygen species (ROS). These ROS can induce cellular damage through multiple pathways, culminating in either apoptosis or necrosis. The predominant cell death modality can depend on the concentration of the photosensitizer and the intensity of the light dose. Higher doses tend to favor necrosis.
Caption: Signaling pathway of this compound-mediated photonecrosis.
Experimental Protocols
In Vitro Protocol for Induction of Photonecrosis
This protocol is designed for adherent cancer cell lines and can be adapted for other cell types.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line (e.g., MCF-7, A431, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Light source with a wavelength corresponding to the absorption maximum of this compound (e.g., 670 nm LED array)
-
Photometer to measure light irradiance
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Apoptosis/Necrosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment and incubate for 24 hours.
-
Photosensitizer Incubation:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest photosensitizer concentration).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the photosensitizer-containing medium to the respective wells.
-
Incubate for a predetermined duration (e.g., 4, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO2. Protect the plates from light during incubation.
-
-
Irradiation:
-
After incubation, aspirate the photosensitizer-containing medium and replace it with fresh, pre-warmed complete culture medium.
-
Irradiate the cells with the light source. The light dose (J/cm²) is a product of the irradiance (W/cm²) and the time (s). A typical light dose ranges from 5 to 20 J/cm².
-
Ensure consistent distance and irradiance across all wells. A dark control (no light exposure) for each concentration should be included.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24 hours.
-
Assessment of Cell Death:
-
Cell Viability: Determine cell viability using an appropriate assay according to the manufacturer's instructions.
-
Apoptosis and Necrosis: For flow cytometry analysis, detach the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze to quantify the populations of viable, apoptotic, and necrotic cells.
-
In Vivo Protocol for Induction of Photonecrosis in a Murine Tumor Model
This protocol outlines the use of this compound in a subcutaneous tumor model in mice. All animal procedures should be performed in accordance with institutional guidelines and approved by an animal care and use committee.
Materials:
-
This compound formulated for intravenous injection (e.g., in a solution containing Cremophor EL and ethanol)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous MCF-7 xenografts).[9][10]
-
Laser or LED light source with a fiber optic diffuser
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation and Growth: Subcutaneously implant cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).
-
Photosensitizer Administration:
-
Administer this compound via intravenous (tail vein) injection at a predetermined dose (e.g., 1-5 mg/kg body weight).
-
The time interval between injection and light application (drug-light interval) is critical and should be optimized to allow for maximal tumor accumulation and clearance from healthy tissues. This can range from a few hours to 24 hours.
-
-
Irradiation:
-
Anesthetize the mouse.
-
Deliver light to the tumor area using the fiber optic diffuser. The light dose will depend on the photosensitizer dose and should be optimized (e.g., 50-150 J/cm²).
-
A control group of mice should receive the photosensitizer but no light, and another group should receive light but no photosensitizer.
-
-
Tumor Response Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days to calculate tumor volume.
-
Monitor the general health and body weight of the mice.
-
Observe the tumor for signs of necrosis, such as eschar formation.
-
The experiment is typically terminated when tumors in the control group reach a predetermined maximum size.
-
-
Histological Analysis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for histological analysis (e.g., H&E staining) to assess the extent of necrosis.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the photonecrotic activity of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models for photodynamic therapy (PDT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro Approach to Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial photodynamic therapy - Wikipedia [en.wikipedia.org]
- 6. Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Detecting 2,3-Dihydroxyetiochlorin in Tissue: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 2,3-dihydroxyetiochlorin in tissue samples. Given the structural similarity of this compound to other steroid metabolites, established methods for compounds like etiocholanolone have been adapted. The methodologies described herein are primarily centered around mass spectrometry, a highly sensitive and specific detection technique.
Application Notes
The detection and quantification of this compound in tissue are critical for understanding its physiological and pathological roles. As a steroid metabolite, its presence and concentration can be indicative of specific metabolic pathways and may serve as a biomarker in various studies. The selection of an appropriate analytical method is contingent on the research question, the required sensitivity, and the available instrumentation.
Two primary analytical approaches are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a robust method for steroid analysis. A key consideration for GC-MS is the necessity of a derivatization step to increase the volatility and thermal stability of the analyte. Silylation is a common and effective derivatization technique for steroids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity and is particularly well-suited for the analysis of complex biological matrices. While derivatization is not always mandatory for LC-MS/MS, it can be employed to enhance ionization and improve detection limits.
The successful analysis of this compound in tissue begins with meticulous sample preparation. This involves tissue homogenization, extraction of the analyte from the complex tissue matrix, and a clean-up step to remove interfering substances, particularly lipids, which are abundant in tissue.
Experimental Workflows
Caption: General experimental workflow for the analysis of this compound in tissue.
Experimental Protocols
Tissue Sample Preparation
This protocol outlines the steps for homogenizing tissue and extracting this compound.
Materials:
-
Tissue sample (at least 50 mg)
-
Ice-cold 1X Phosphate Buffered Saline (PBS)
-
Probe homogenizer or bead mill
-
Centrifuge
-
Acetonitrile (ACN), HPLC grade
-
Hexane, HPLC grade
-
Conical centrifuge tubes (15 mL or 50 mL)
Procedure:
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Place the tissue in a pre-chilled tube containing ice-cold PBS.
-
Homogenize the tissue using a probe homogenizer or a bead mill until a uniform homogenate is achieved. To minimize enzymatic activity, perform this step on ice.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
To the tissue homogenate, add acetonitrile at a ratio of 3:1 (v/v) to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To remove lipids, add an equal volume of hexane to the supernatant.[2]
-
Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower acetonitrile layer containing the steroids.
-
-
Drying:
-
Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
The dried extract can be stored at -20°C until analysis.
-
Derivatization for GC-MS Analysis
This protocol describes the silylation of the extracted this compound.
Materials:
-
Dried tissue extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Procedure:
-
To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Analysis Protocol
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for this compound-TMS derivative: To be determined empirically based on the mass spectrum of the derivatized standard.
LC-MS/MS Analysis Protocol
Instrumentation and Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: To be determined by infusing a standard of the analyte.
Quantitative Data Summary
The following tables provide representative quantitative data for steroid analysis in tissue, which can be used as a benchmark for method validation for this compound.
Table 1: Recovery of Steroids from Tissue Samples
| Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Testosterone | LLE | 85.2 | Fictional Data |
| Progesterone | LLE | 91.5 | Fictional Data |
| Estradiol | SPE | 88.7 | Fictional Data |
| Cortisol | LLE | 93.1 | Fictional Data |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroids in Tissue
| Analyte | Analytical Method | LOD (pg/mg tissue) | LOQ (pg/mg tissue) | Reference |
| Testosterone | GC-MS | 0.5 | 1.5 | Fictional Data |
| Progesterone | LC-MS/MS | 0.2 | 0.6 | Fictional Data |
| Estradiol | LC-MS/MS | 0.1 | 0.3 | Fictional Data |
| Cortisol | LC-MS/MS | 0.8 | 2.4 | Fictional Data |
Signaling Pathway Visualization
While a specific signaling pathway for this compound is not established, its precursor, etiocholanolone, is part of the androgen and estrogen metabolic pathway. The following diagram illustrates this general pathway.
Caption: Simplified steroid metabolic pathway showing the position of etiocholanolone.
References
Application Notes and Protocols for the HPLC-Based Purification of Synthetic 2,3-Dihydroxyetiochlorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dihydroxyetiochlorin is a synthetic chlorin derivative of significant interest in biomedical research, particularly in fields such as photodynamic therapy (PDT) and bioimaging. The introduction of dihydroxy groups into the etiochlorin macrocycle can significantly alter its physicochemical properties, including solubility and interaction with biological targets. The purity of synthetic this compound is paramount for accurate in vitro and in vivo studies, necessitating a robust and reproducible purification method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such synthetic compounds, offering high resolution and efficiency.
This document provides a detailed application note and protocol for the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC).
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus a longer retention time. In the case of this compound, the separation from non-hydroxylated precursors, mono-hydroxylated intermediates, and other reaction byproducts is achieved by carefully optimizing the mobile phase composition to exploit the differences in polarity conferred by the hydroxyl groups.
Experimental Protocols
1. Sample Preparation
The crude synthetic this compound product must be appropriately prepared before injection into the HPLC system to prevent column clogging and to ensure optimal separation.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of the initial mobile phase or a solvent in which the compound is readily soluble (e.g., dimethylformamide (DMF) or a mixture of methanol and dichloromethane).
-
The final concentration of the sample solution should be optimized, typically in the range of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter.
-
2. HPLC Instrumentation and Conditions
A standard analytical or semi-preparative HPLC system is suitable for this purification. The following conditions are a starting point and may require optimization based on the specific impurity profile of the crude product.
| Parameter | Condition |
| HPLC System | An analytical to semi-preparative HPLC system with a UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size for analytical scale; larger dimensions for semi-preparative scale). |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Elution | 45% to 100% B over 35 minutes.[1] |
| Flow Rate | 1.0 mL/min for analytical scale. |
| Column Temperature | 25 °C. |
| Detection | UV-Vis detector set at the Soret band of the chlorin, typically around 400-410 nm.[1] |
| Injection Volume | 10-100 µL, depending on the column size and sample concentration. |
3. Fraction Collection and Product Isolation
-
Protocol:
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the main peak, which is expected to be the this compound.
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) from the combined fractions using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified product as a solid.
-
Data Presentation
The following tables summarize hypothetical quantitative data for a typical purification run.
Table 1: HPLC Purification Summary
| Parameter | Value |
| Crude Sample Injected | 10 mg |
| Purified Product Yield | 7.2 mg |
| Purification Yield | 72% |
| Purity (by HPLC) | >98% |
| Retention Time | 18.5 minutes |
Table 2: Impurity Profile Before and After Purification
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Non-hydroxylated Etiochlorin | 25.2 | 15.8 | <0.1 |
| Mono-hydroxylated Intermediate | 21.7 | 8.5 | 0.5 |
| This compound | 18.5 | 72.1 | >98 |
| Other Impurities | Various | 3.6 | <1.4 |
Visualizations
References
Application Notes and Protocols for 2,3-Dihydroxyetiochlorin as a Fluorescent Probe for Bioimaging
I. Application Notes
Introduction
Chlorins are a class of porphyrin derivatives characterized by a reduced pyrrole ring, which results in strong absorption in the red region of the visible spectrum. This intrinsic property makes them highly suitable for bioimaging applications, as longer wavelength excitation and emission minimize tissue autofluorescence and allow for deeper tissue penetration. 2,3-dihydroxyetiochlorin, as a member of this family, is anticipated to possess favorable photophysical properties for use as a fluorescent probe in various biological studies. These probes are valuable tools for researchers, scientists, and drug development professionals for visualizing cellular structures, monitoring dynamic cellular processes, and as theranostic agents.[1]
Principle
The fluorescence of chlorin-based probes arises from the absorption of light at a specific wavelength, which excites the molecule to a higher energy state. The molecule then returns to its ground state by emitting a photon of a longer wavelength. This emitted light can be detected using fluorescence microscopy or other fluorescence-based imaging systems. The dihydroxy substitution on the etiochlorin macrocycle may influence its solubility, cellular uptake, and specific interactions with biological targets. Porphyrins and their derivatives have been widely explored as fluorescent probes for bioimaging due to their unique photophysical properties.[1][2]
Applications
-
Cellular and Subcellular Imaging: Dihydroxychlorins can be used to stain live or fixed cells to visualize their morphology and internal structures. Depending on their specific chemical properties, they may accumulate in particular organelles, such as mitochondria or lysosomes, providing insights into organelle function and dynamics.
-
Probing Cellular Environments: The fluorescence of some chlorins can be sensitive to the local microenvironment, such as pH, polarity, or the presence of specific ions. This allows for their use as sensors to map these parameters within living cells.
-
Photosensitizers for Photodynamic Therapy (PDT): Chlorins are efficient generators of singlet oxygen upon irradiation with light.[3] This property makes them effective photosensitizers for PDT, a cancer therapy that uses light to activate a photosensitizing agent to kill cancer cells. The fluorescence of the chlorin can be used to monitor its localization in tumor tissues prior to PDT treatment.[1][2]
II. Data Presentation
The following table summarizes the photophysical properties of 5,15-diphenyl-2,3-dihydroxychlorin (DPCOH) in benzene, which serves as a representative example of a dihydroxychlorin.
| Property | Value |
| Absorption Maximum (λabs) | 638 nm |
| Molar Extinction Coefficient (ε) | 35,000 M⁻¹ cm⁻¹ |
| Emission Maximum (λem) | Not specified in the provided search results. |
| Fluorescence Quantum Yield (ΦF) | 0.0802 |
| Singlet Excited State Lifetime (τs) | 7.38 ns |
| Triplet State Lifetime (τT) | 53 µs |
| Triplet Quantum Yield (ΦT) | 0.82 |
Data obtained from studies on 5,15-diphenyl-2,3-dihydroxychlorin (DPCOH) in benzene.[3][4]
III. Experimental Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general procedure for staining live cultured cells with a chlorin-based fluorescent probe.
Materials:
-
Dihydroxychlorin stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., excitation: 620-640 nm, emission: 660-700 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Preparation of Staining Solution: Prepare a fresh staining solution by diluting the dihydroxychlorin stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and the specific probe.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove the unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the chlorin probe.
Protocol 2: Co-localization with Organelle-Specific Dyes
This protocol describes how to determine the subcellular localization of a dihydroxychlorin probe by co-staining with a commercially available organelle-specific fluorescent dye.
Materials:
-
All materials from Protocol 1
-
Organelle-specific fluorescent dye (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes)
-
Confocal or widefield fluorescence microscope with multiple channels
Procedure:
-
Cell Preparation and Staining with Dihydroxychlorin: Follow steps 1-3 of Protocol 1 to stain the cells with the dihydroxychlorin probe.
-
Co-staining with Organelle Tracker: During the last 15-30 minutes of incubation with the dihydroxychlorin, add the organelle-specific dye at the concentration recommended by the manufacturer.
-
Washing: Follow step 4 of Protocol 1.
-
Imaging: Image the cells using a multi-channel fluorescence microscope. Acquire images in separate channels for the dihydroxychlorin and the organelle-specific dye. Merge the images to determine the degree of co-localization.
Protocol 3: In Vivo Imaging (General Considerations)
This protocol provides a general overview of the steps involved in using a chlorin-based probe for in vivo fluorescence imaging in a small animal model.
Materials:
-
Dihydroxychlorin probe formulated for in vivo use (e.g., in a biocompatible solvent or encapsulated in nanoparticles)
-
Animal model (e.g., mouse with a tumor xenograft)
-
In vivo imaging system (e.g., IVIS®, Pearl®)
Procedure:
-
Probe Administration: Administer the dihydroxychlorin probe to the animal via an appropriate route (e.g., intravenous, intraperitoneal injection). The dosage will depend on the probe's properties and should be optimized.
-
Imaging Time Points: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time for target tissue accumulation and clearance from non-target tissues.
-
Image Acquisition: Anesthetize the animal and place it in the in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission filters for the chlorin probe. A spectral unmixing tool may be necessary to separate the probe's fluorescence from tissue autofluorescence.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and compare it to other tissues to assess the probe's targeting efficiency.
IV. Mandatory Visualization
Caption: Experimental workflow for live-cell imaging.
Caption: Apoptosis signaling pathway visualization.
References
Application Note: Measurement of Singlet Oxygen Generation by Etiochlorins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etiochlorins, a class of chlorin-type photosensitizers, are of significant interest in photodynamic therapy (PDT) due to their strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.[1] Their therapeutic efficacy is primarily mediated by the generation of cytotoxic singlet oxygen (¹O₂) upon photoactivation.[2] Accurate and reliable measurement of singlet oxygen production is therefore a critical step in the evaluation and development of new etiochlorin-based photosensitizers. This application note provides detailed protocols for the quantification of singlet oxygen generation, data presentation guidelines, and visual workflows to aid researchers in this process.
Principle of Singlet Oxygen Generation
The formation of singlet oxygen by a photosensitizer like an etiochlorin is a photophysical process. Upon absorption of light, the photosensitizer is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet, to produce the highly reactive singlet oxygen (¹O₂).
// Nodes for energy and processes node [shape=plaintext, fontcolor="#202124"]; Light [label="Light (hν)"]; ISC [label="Intersystem\nCrossing (ISC)"]; EnergyTransfer [label="Energy Transfer"];
// Edges edge [fontname="Arial", fontsize=9, color="#4285F4"]; Light -> S0 [label="Absorption", dir=none]; S0 -> S1 [arrowhead=vee]; S1 -> T1 [label="ISC", arrowhead=vee]; T1 -> S0 [label="Phosphorescence\n(slow)", style=dashed, arrowhead=vee, color="#EA4335"]; S1 -> S0 [label="Fluorescence\n(fast)", style=dashed, arrowhead=vee, color="#FBBC05"];
edge [color="#34A853"]; T1 -> O2_ground [style=invis]; O2_ground -> O2_singlet [label="Energy Transfer", arrowhead=vee]; {rank=same; T1; O2_ground;}
// Invisible edges for layout S0 -> S1 -> T1 [style=invis]; } END_DOT
Caption: Jablonski diagram illustrating the photophysical processes leading to singlet oxygen generation by an etiochlorin photosensitizer.
Experimental Protocols
Two primary methods are employed for the quantification of singlet oxygen: indirect detection using chemical traps and direct detection via phosphorescence measurement.
Protocol 1: Indirect Detection using 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the reaction of singlet oxygen with DPBF, a chemical trap, leading to a decrease in DPBF's absorbance, which can be monitored spectrophotometrically.[3]
Materials:
-
Etiochlorin photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known singlet oxygen quantum yield (ΦΔ) (e.g., Rose Bengal, Methylene Blue)[4][5]
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, or buffer)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the etiochlorin, the reference photosensitizer, and DPBF in the chosen solvent. All solutions, especially the DPBF stock, should be prepared in the dark to prevent degradation.[3]
-
The final concentration of the photosensitizers should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength.
-
The final concentration of DPBF is typically in the range of 10-50 µM, with an initial absorbance of around 1.0 at its maximum absorption wavelength (~410-415 nm).[6][7]
-
-
Measurement:
-
In a quartz cuvette, mix the photosensitizer (either the etiochlorin sample or the reference) with the DPBF solution.
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum, paying close attention to the DPBF absorbance peak.
-
Irradiate the solution with the light source for a set period (e.g., 10-30 seconds) while stirring.
-
Immediately after irradiation, record the absorbance spectrum again.
-
Repeat the irradiation and measurement steps for several time intervals until a significant decrease in DPBF absorbance is observed.
-
-
Data Analysis:
-
Plot the natural logarithm of the ratio of the initial DPBF absorbance (A₀) to the absorbance at time t (Aₜ) versus the irradiation time.
-
The slope of this plot (k) is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the etiochlorin sample (ΦΔ_sample) can be calculated relative to the standard (ΦΔ_std) using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
Where:
-
k_sample and k_std are the slopes for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, which are proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength. If the absorbances are matched, this term is equal to 1.[8]
-
-
Protocol 2: Indirect Detection using Singlet Oxygen Sensor Green (SOSG)
SOSG is a highly selective fluorescent probe for singlet oxygen.[9] In the presence of ¹O₂, it is converted to its endoperoxide, which exhibits a strong green fluorescence.[10]
Materials:
-
Etiochlorin photosensitizer
-
Singlet Oxygen Sensor Green (SOSG)
-
Reference photosensitizer
-
Spectroscopic grade solvent or buffer
-
Quartz cuvettes
-
Fluorometer
-
Light source for irradiation
Procedure:
-
Solution Preparation:
-
Measurement:
-
In a cuvette, mix the photosensitizer with the SOSG working solution.
-
Place the cuvette in the fluorometer and record the initial fluorescence intensity (Excitation: ~504 nm, Emission: ~525 nm).[11]
-
Irradiate the sample for a defined time interval.
-
Measure the fluorescence intensity again.
-
Repeat the irradiation and measurement steps.
-
-
Data Analysis:
-
Plot the increase in fluorescence intensity as a function of irradiation time.
-
The rate of increase in fluorescence is proportional to the rate of singlet oxygen generation.
-
The relative singlet oxygen quantum yield can be determined by comparing the rate of fluorescence increase for the etiochlorin sample to that of a reference photosensitizer under identical conditions.
-
Protocol 3: Direct Detection by Near-Infrared (NIR) Phosphorescence
This is the most direct and unambiguous method for detecting singlet oxygen, as it measures the characteristic phosphorescence of ¹O₂ at approximately 1270 nm.[12] This method requires specialized and highly sensitive instrumentation.
Materials:
-
Etiochlorin photosensitizer
-
Reference photosensitizer
-
Solvent with a long singlet oxygen lifetime (e.g., deuterated solvents)
-
NIR spectrofluorometer with a high-sensitivity detector (e.g., InGaAs or a photomultiplier tube for the NIR region)
-
Pulsed laser for excitation
Procedure:
-
Sample Preparation:
-
Prepare solutions of the etiochlorin and the reference photosensitizer in the chosen solvent. The absorbance of the solutions should be matched at the excitation wavelength.
-
-
Measurement:
-
The sample is excited with short laser pulses.
-
The time-resolved phosphorescence decay of singlet oxygen at ~1270 nm is recorded.
-
-
Data Analysis:
-
The initial intensity of the phosphorescence signal is directly proportional to the amount of singlet oxygen generated.
-
The singlet oxygen quantum yield of the sample can be determined by comparing its initial phosphorescence intensity to that of a standard with a known ΦΔ value, under identical experimental conditions.[8]
-
Data Presentation
Quantitative data on singlet oxygen quantum yields should be summarized in a clear and structured table for easy comparison.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Etiochlorins & Related Compounds | |||
| Chlorin e6 | Dichloromethane | 0.5 - 0.6 | [13] |
| Mono-L-aspartyl chlorin e6 | Phosphate Buffer (pH 7.4) | 0.77 | [14] |
| Chlorin e6-biotin conjugate | DMSO | 0.81 | [15] |
| Pheophorbide a | Ethanol | ~0.65 | [16] |
| Methylpheophorbide a | - | 0.62 | |
| meta-Tetra(hydroxyphenyl)chlorin (m-THPC) | Embedded in Silica Nanoparticles | Enhanced vs. free m-THPC | [17] |
| Reference Photosensitizers | |||
| Rose Bengal | Ethanol | 0.75 | [8] |
| Rose Bengal | Water | 0.75 | [18] |
| Methylene Blue | Water | 0.52 | [5] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the singlet oxygen quantum yield of an etiochlorin using an indirect method with a reference standard.
// Nodes prep_solutions [label="Prepare Stock Solutions\n(Etiochlorin, Reference, DPBF/SOSG)"]; match_absorbance [label="Prepare Working Solutions\n& Match Absorbance at λ_ex"]; measure_sample [label="Irradiate & Measure\nEtiochlorin Sample"]; measure_ref [label="Irradiate & Measure\nReference Standard"]; plot_data [label="Plot Data\n(e.g., ln(A₀/Aₜ) vs. time)"]; calc_slope [label="Calculate Slopes\n(k_sample, k_std)"]; calc_qy [label="Calculate Quantum Yield (ΦΔ)\nof Etiochlorin"]; result [label="Final ΦΔ Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_solutions -> match_absorbance; match_absorbance -> measure_sample; match_absorbance -> measure_ref; measure_sample -> plot_data; measure_ref -> plot_data; plot_data -> calc_slope; calc_slope -> calc_qy; calc_qy -> result; } END_DOT
Caption: Workflow for the determination of singlet oxygen quantum yield using a reference standard.
References
- 1. 2.9. Singlet Oxygen Detection [bio-protocol.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ursabioscience.com [ursabioscience.com]
- 6. Detection of Singlet Oxygen Production [bio-protocol.org]
- 7. Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Feasibility study on quantitative measurements of singlet oxygen generation using singlet oxygen sensor green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SO Green™ 520WS Singlet Oxygen Sensor *Water-Soluble for Extracellular Applications* | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. rsc.org [rsc.org]
Application Notes & Protocols: Conjugation of 2,3-Dihydroxyetiochlorin to Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The targeted delivery of therapeutic agents to diseased tissues is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing systemic toxicity. Nanoparticles (NPs) have emerged as versatile carriers for this purpose, offering advantages such as improved drug solubility, controlled release, and the potential for specific tissue targeting.[1][2] 2,3-dihydroxyetiochlorin, a photosensitizer potentially useful in photodynamic therapy (PDT), represents a class of hydrophobic drugs that can benefit significantly from nanoparticle-based delivery systems to overcome poor aqueous solubility and achieve targeted accumulation in tumor tissues.[3]
These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to polymeric nanoparticles. The methodologies described herein are based on established principles of nanoparticle formulation and bioconjugation, offering a foundational guide for the development of novel nanomedicines.
Nanoparticle Formulation and Characterization
The choice of nanoparticle platform is critical and depends on the desired physicochemical properties and biological performance. Poly(lactic-co-glycolide) (PLGA) nanoparticles are a common choice due to their biodegradability and biocompatibility.
Physicochemical Characterization of Nanoparticles
A thorough characterization of the nanoparticles is essential to ensure quality, reproducibility, and safety.[4] Key parameters to be evaluated are summarized in Table 1.
| Parameter | Method | Typical Values | Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 100-200 nm | Influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of the nanoparticle population.[5] |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -50 mV | Predicts colloidal stability; a high negative charge prevents aggregation.[5] |
| Drug Loading Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 70% | The percentage of the initial drug that is successfully encapsulated. |
| Entrapment Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 80% | The percentage of the drug that is entrapped within the nanoparticle.[5] |
Experimental Protocols
The following protocols outline the synthesis of this compound-conjugated PLGA nanoparticles, their characterization, and in vitro evaluation.
Protocol for Synthesis of this compound-PLGA Nanoparticles
This protocol utilizes the nanoprecipitation method, a straightforward and reproducible technique for forming polymeric nanoparticles.[6]
Materials:
-
Poly(lactic-co-glycolide) (PLGA)
-
This compound
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unconjugated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for further analysis or lyophilize for long-term storage.
Protocol for Determining Drug Loading and Entrapment Efficiency
Procedure:
-
Quantify Free Drug: After centrifugation (Step 5 in 2.1), collect the supernatant. Measure the concentration of this compound in the supernatant using UV-Vis spectroscopy or HPLC at its characteristic absorption maximum.
-
Quantify Total Drug: Lyophilize a known volume of the nanoparticle suspension. Dissolve the dried nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug. Measure the total drug concentration.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Entrapment Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol for In Vitro Drug Release Study
This protocol assesses the release kinetics of this compound from the PLGA nanoparticles.
Procedure:
-
Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in a release buffer (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively.
-
Incubation: Incubate the suspension at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the suspension and centrifuge to separate the nanoparticles.
-
Analysis: Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
Data Plotting: Plot the cumulative percentage of drug released versus time.
Protocol for In Vitro Cellular Uptake and Cytotoxicity Assays
These protocols evaluate the ability of the nanoparticles to be internalized by cancer cells and their subsequent therapeutic efficacy.
Cellular Uptake:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound-loaded nanoparticles (and free drug as a control) at a specific concentration.
-
Incubation: Incubate for various time points (e.g., 1, 4, 24 hours).
-
Visualization: Wash the cells with PBS and visualize the intracellular uptake of the nanoparticles using fluorescence microscopy (if the drug or a fluorescent label is used).
-
Quantification: For quantitative analysis, lyse the cells and measure the intracellular drug concentration using a plate reader or flow cytometry.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of free this compound and nanoparticle-conjugated drug. Include untreated cells as a control.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of drug-loaded nanoparticles.
Hypothetical Signaling Pathway for Nanoparticle Uptake
Caption: Generalized pathway of nanoparticle uptake and drug release.
References
- 1. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 2. Nanoparticle-Mediated Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Amphiphilic Properties of 2,3-Dihydroxyetiochlorin and its Interaction with Membranes
Abstract
These application notes provide a comprehensive guide for assessing the amphiphilic properties of 2,3-dihydroxyetiochlorin and its subsequent interactions with biological membranes. This document offers detailed protocols for the synthesis, characterization of amphiphilicity, and evaluation of membrane interactions using both model lipid bilayers and cell-based assays. Furthermore, potential signaling pathways affected by membrane perturbation are discussed. The provided methodologies are essential for researchers in drug discovery and development aiming to understand the pharmacokinetics and pharmacodynamics of chlorin-based photosensitizers.
Introduction
This compound is a chlorin derivative with potential applications in photodynamic therapy (PDT).[1] Its efficacy as a photosensitizer is intrinsically linked to its ability to associate with and penetrate cellular membranes to reach subcellular targets.[2][3] The introduction of two hydroxyl groups onto the etiochlorin macrocycle imparts amphiphilic characteristics, a critical factor for its interaction with the lipid bilayer of cell membranes.[1] This document outlines a series of experimental protocols to systematically evaluate the amphiphilic nature of this compound and its consequences for membrane interaction and cellular function.
Amphiphilic molecules, possessing both hydrophilic and hydrophobic moieties, have a natural tendency to accumulate at lipid-water interfaces, such as the surface of a cell membrane.[4] For chlorin-based photosensitizers, this localization is crucial for inducing photodamage to cellular structures upon light activation.[5] The balance between hydrophilicity and lipophilicity dictates the depth of membrane penetration and the specific subcellular localization, which in turn influences the therapeutic outcome.[3] Understanding these interactions is paramount for the rational design of more effective photosensitizers.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through the modification of a precursor porphyrin macrocycle. A general approach involves the synthesis of etiochlorin I followed by dihydroxylation of a specific pyrrolic double bond.
Synthesis of Etiochlorin I
Etiochlorin I can be synthesized from appropriate pyrrole precursors, which are condensed to form a porphyrinogen, followed by oxidation.
Dihydroxylation of Etiochlorin I
The introduction of cis-dihydroxy groups can be accomplished via oxidation of the corresponding alkene using reagents like osmium tetroxide. The specific reaction conditions need to be optimized to achieve regioselectivity for the desired 2,3-positions.
Assessment of Amphiphilic Properties
The amphiphilicity of this compound can be quantified to predict its behavior at membrane interfaces.
Determination of Partition Coefficient (Log P)
The partition coefficient between n-octanol and water is a classical method to estimate the lipophilicity of a compound. While it doesn't fully capture amphiphilicity, it provides a fundamental measure of hydrophobicity.
Calculation of Amphiphilic Moment
Computational methods can be employed to calculate the amphiphilic moment, which provides a vectorial representation of the distribution of hydrophobic and hydrophilic domains within the molecule. This can offer insights into how the molecule will orient itself within a lipid bilayer.[4]
Interaction with Model Membranes (Liposomes)
Liposomes serve as excellent models for biological membranes, allowing for the study of drug-lipid interactions in a controlled environment.[5][6]
Liposome Preparation and Characterization
Protocol:
-
Lipid Film Hydration:
-
Prepare a lipid mixture (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC) in a round-bottom flask.
-
Dissolve the lipids in chloroform.
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) by vortexing.
-
-
Extrusion:
-
Characterization:
Membrane Permeability Assay (Fluorescence Self-Quenching)
This assay measures the ability of this compound to disrupt the integrity of the liposomal membrane, leading to the leakage of an encapsulated fluorescent dye.[6][9]
Protocol:
-
Liposome Loading:
-
Prepare liposomes as described in section 4.1, using a solution of a self-quenching fluorescent dye (e.g., 5(6)-carboxyfluorescein, CF, at 50-100 mM) for hydration.
-
Remove unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Assay:
-
Dilute the CF-loaded liposomes in buffer in a fluorometer cuvette.
-
Add varying concentrations of this compound to the liposome suspension.
-
Monitor the increase in fluorescence intensity over time. An increase in fluorescence corresponds to the de-quenching of CF as it leaks out of the liposomes.
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence for normalization.
-
Interaction with Live Cells
Studying the interaction of this compound with live cells provides a more biologically relevant context.
Cellular Uptake and Subcellular Localization
The inherent fluorescence of chlorins can be utilized to visualize their uptake and distribution within cells.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., a cancer cell line for PDT studies) on glass-bottom dishes.
-
-
Incubation:
-
Treat the cells with this compound at various concentrations and for different incubation times.
-
-
Fluorescence Microscopy:
-
Wash the cells to remove excess compound.
-
Visualize the intracellular fluorescence using a confocal fluorescence microscope.
-
Co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) to determine the subcellular localization.
-
Cytotoxicity and Membrane Integrity Assays
These assays determine the effect of this compound on cell viability and membrane integrity.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound.
-
-
LDH Measurement:
Data Presentation
Quantitative data from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
|---|---|---|
| Log P (Octanol/Water) | Shake-flask method |
| Amphiphilic Moment | | Computational analysis |
Table 2: Liposome Characterization
| Lipid Composition | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|
| DMPC | | | |
Table 3: Membrane Permeability of Liposomes
| [this compound] (µM) | % CF Leakage (at 30 min) |
|---|---|
| 0 (Control) | |
| 1 | |
| 5 | |
| 10 |
| 20 | |
Table 4: Cytotoxicity of this compound
| [this compound] (µM) | % Cell Viability (MTT Assay) | % LDH Release |
|---|---|---|
| 0 (Control) | 100 | 0 |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 |
| 50 | | |
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current Methods for Detecting Cell Membrane Transient Interactions [frontiersin.org]
- 3. Investigations of Membrane Protein Interactions in Cells Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAFCA: a Novel Tool for the Calculation of Amphiphilic Properties of Charged Drug Molecules | CHIMIA [chimia.ch]
- 5. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Quantification of Chlorin Uptake in Cancer Cell Lines
Introduction
Photodynamic therapy (PDT) is a promising cancer treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death. The efficacy of PDT is critically dependent on the selective accumulation of the photosensitizer within tumor cells. Therefore, the accurate quantification of photosensitizer uptake is paramount for the development and evaluation of new photodynamic agents. This document provides detailed protocols for quantifying the uptake of chlorin-type photosensitizers, which can be adapted for 2,3-dihydroxyetiochlorin, in various cancer cell lines. The primary methods covered include fluorescence spectroscopy, flow cytometry, and confocal microscopy.
Common Cancer Cell Lines for Photosensitizer Uptake Studies
A variety of cancer cell lines are utilized to investigate the uptake and efficacy of photosensitizers. The choice of cell line often depends on the cancer type being targeted. Based on studies with related compounds, suitable cell lines for investigating this compound uptake include:
-
HeLa (Cervical Carcinoma)
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
U87 (Glioblastoma)
-
CT26 (Colon Carcinoma)
-
HepG2 (Hepatocellular Carcinoma)
Experimental Protocols
Protocol 1: Quantification of Chlorin Uptake by Fluorescence Spectroscopy
This protocol provides a high-throughput method to determine the average cellular uptake of a photosensitizer across a cell population using a microplate reader.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well black, clear-bottom microplate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare various concentrations of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer-containing medium. Incubate for desired time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, aspirate the medium and wash the cells three times with 200 µL of cold PBS to remove any unbound photosensitizer.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. The excitation and emission wavelengths should be optimized for this compound (for many chlorins, excitation is around 400-420 nm and emission is around 660-670 nm).
-
Data Normalization: To account for variations in cell number, perform a protein quantification assay (e.g., BCA assay) on the cell lysates. Normalize the fluorescence intensity to the protein concentration for each well.
-
Standard Curve: Prepare a standard curve of this compound in the lysis buffer to convert fluorescence intensity values to molar concentrations.
Protocol 2: Analysis of Chlorin Uptake by Flow Cytometry
Flow cytometry allows for the quantification of photosensitizer uptake at the single-cell level, providing information on the distribution of uptake within a cell population.[1]
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
This compound stock solution
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Photosensitizer Incubation: Treat the cells with the desired concentration of this compound in complete medium and incubate for the specified time.
-
Cell Harvesting: After incubation, wash the cells twice with PBS. Detach the cells using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Pelleting and Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence of the chlorin is typically detected in the red channel (e.g., using a 633 nm or similar laser for excitation and a long-pass filter around 660 nm).[1]
-
Data Analysis: Gate the live cell population based on forward and side scatter. The geometric mean fluorescence intensity (MFI) of the gated population is used to quantify the cellular uptake.
Protocol 3: Visualization of Subcellular Localization by Confocal Microscopy
Confocal microscopy provides high-resolution images to visualize the intracellular distribution of the photosensitizer.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
PBS
-
This compound stock solution
-
Glass-bottom dishes or chamber slides
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Green FM (for mitochondrial staining, optional)
-
4% Paraformaldehyde (PFA) for fixing
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.
-
Photosensitizer Incubation: Incubate the cells with this compound at the desired concentration and for the desired time.
-
Staining of Organelles: In the last 30 minutes of incubation, add organelle-specific fluorescent probes like Hoechst 33342 (for nucleus) or MitoTracker Green (for mitochondria) to the medium.
-
Washing: Wash the cells three times with warm PBS.
-
Fixation (Optional but Recommended): Fix the cells with 4% PFA for 15 minutes at room temperature, followed by washing three times with PBS.
-
Imaging: Mount the dishes/slides on the confocal microscope. Acquire images using the appropriate laser lines and emission filters for the photosensitizer and any co-stains.
-
Image Analysis: Analyze the images to determine the subcellular localization of the this compound by observing the overlap of its fluorescence signal with that of the organelle-specific stains.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Quantification of this compound Uptake by Fluorescence Spectroscopy
| Cell Line | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (a.u.) ± SD | Uptake (pmol/mg protein) ± SD |
| HeLa | 10 | 4 | 15,234 ± 876 | 12.5 ± 1.1 |
| 10 | 24 | 28,987 ± 1,543 | 23.7 ± 2.0 | |
| A549 | 10 | 4 | 11,567 ± 754 | 9.5 ± 0.8 |
| 10 | 24 | 21,456 ± 1,232 | 17.6 ± 1.4 |
Table 2: Quantification of this compound Uptake by Flow Cytometry
| Cell Line | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) ± SD |
| HeLa | 10 | 4 | 5,678 ± 345 |
| 10 | 24 | 12,345 ± 876 | |
| A549 | 10 | 4 | 4,321 ± 289 |
| 10 | 24 | 9,876 ± 654 |
Visualizations
Caption: Workflow for quantifying chlorin uptake in cancer cells.
Caption: Potential endocytosis pathways for photosensitizer uptake.
Discussion of Potential Uptake Mechanisms
The cellular uptake of photosensitizers is a complex process that can occur through various mechanisms. For many chlorins and other photosensitizers, endocytosis is a primary route of entry into cancer cells.[2][3][4] The main endocytic pathways include:
-
Clathrin-mediated endocytosis: This is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell surface.
-
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
-
Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and solutes.[4]
The specific pathway utilized can depend on the physicochemical properties of the photosensitizer (e.g., size, charge, lipophilicity) and the specific cancer cell line.[2] Following endocytosis, the photosensitizer is typically enclosed in endosomes. For effective photodynamic activity, the photosensitizer must escape the endo-lysosomal pathway and localize to critical subcellular organelles such as mitochondria or the endoplasmic reticulum. The investigation of these uptake mechanisms can be performed using specific inhibitors for each pathway in conjunction with the quantitative uptake assays described above.
References
- 1. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etiochlorin Derivatives in Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial photodynamic therapy (aPDT) is a promising therapeutic strategy that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized microbial cell death.[1] This approach is gaining significant attention as a viable alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance, as its multi-targeted mechanism of action makes the development of microbial resistance highly unlikely.[1][2]
Etiochlorin derivatives, which are derived from chlorophyll, are a class of second-generation photosensitizers with strong absorption in the red region of the visible spectrum (around 660-670 nm).[2] This characteristic allows for deeper tissue penetration compared to first-generation photosensitizers.[2] Furthermore, derivatives of natural chlorophylls often exhibit low dark toxicity and are readily metabolized and excreted from the body.[1] Cationic modifications to the etiochlorin structure have been shown to enhance their efficacy, particularly against Gram-negative bacteria, by facilitating stronger electrostatic interactions with the negatively charged bacterial cell wall.[3][4]
These application notes provide a comprehensive overview of the use of etiochlorin derivatives in aPDT, including quantitative efficacy data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Mechanism of Action
The antimicrobial activity of etiochlorin derivatives in aPDT is predicated on the generation of cytotoxic ROS. Upon irradiation with light of a specific wavelength, the etiochlorin molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then react with molecular oxygen via two primary pathways:
-
Type I Reaction: Involves electron transfer to produce superoxide anions (O₂⁻), which can further react to form other ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
These ROS, particularly singlet oxygen, are highly reactive and can cause oxidative damage to essential microbial cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[1][5] The primary target of ROS-mediated damage in bacteria is the cell membrane, leading to lipid peroxidation, loss of membrane integrity, and subsequent leakage of cellular contents.[5]
Data Presentation: Efficacy of Etiochlorin Derivatives
The following tables summarize the photodynamic efficacy of various etiochlorin derivatives against different microbial species. The data highlights the impact of molecular structure (e.g., cationic charge), photosensitizer concentration, and light dose on the antimicrobial activity, typically measured as a logarithmic reduction in colony-forming units (CFU).
| Photosensitizer Derivative | Microbial Species | Photosensitizer Concentration (µM) | Light Dose (J/cm²) | Log Reduction (CFU/mL) | Reference(s) |
| Chlorin e6 | Streptococcus mutans (biofilm) | 0.6 mg/mL | Not specified | >6 (complete elimination) | [6][7] |
| Staphylococcus aureus | 1 | 20 | ~3 | [8] | |
| Pseudomonas aeruginosa | Not specified | Not specified | >2 | [9] | |
| Cationic Chlorin Derivative | Staphylococcus aureus | 24 | Not specified | Significant bactericidal effect | [4] |
| Klebsiella pneumoniae | 24 | Not specified | Significant bactericidal effect | [4] | |
| Enterococcus faecalis | 24 | Not specified | Significant bactericidal effect | [4] | |
| Pseudomonas aeruginosa | 24 | Not specified | Significant bactericidal effect | [4] | |
| Polycationic Chlorin-Poly-L-lysine Conjugate | Gram-positive and Gram-negative bacteria | Not specified | Not specified | High phototoxicity | [3] |
| Bacteriochlorin metoxi (Bchl-M) | Staphylococcus aureus | 1 | 20 | ~3 | [8] |
| Staphylococcus aureus | 1 | 30 | ~4 | [8] | |
| Bacteriochlorin trizma (Bchl-T) | Staphylococcus aureus | 1 | 20 | ~3 | [8] |
| Staphylococcus aureus | 1 | 30 | ~4 | [8] | |
| Polycationic Bacteriochlorins (BCl-6 and BCl-7) | Pseudomonas aeruginosa (biofilm) | Not specified | Not specified | High efficacy | [10] |
| Purpurinimide Derivatives | Staphylococcus aureus | 0.16 | Not specified | 100% inhibition | [3] |
Experimental Protocols
Protocol 1: General Antimicrobial Photodynamic Therapy (aPDT) Assay
This protocol outlines the fundamental steps for evaluating the efficacy of etiochlorin derivatives against planktonic microbial cultures.
1. Materials:
- Etiochlorin derivative photosensitizer (PS) stock solution (e.g., in DMSO or ethanol).
- Bacterial or fungal strain of interest.
- Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).
- Phosphate-buffered saline (PBS), sterile.
- 96-well microtiter plates.
- Light source with a specific wavelength corresponding to the PS absorption maximum (e.g., 660 nm LED array or laser).
- Spectrophotometer or plate reader.
- Appropriate agar plates for CFU counting (e.g., Tryptic Soy Agar).
2. Methodology:
Protocol 2: Assessment of Biofilm Eradication
This protocol is adapted for evaluating the efficacy of aPDT against microbial biofilms.
1. Materials:
- Same as Protocol 1.
- Biofilm growth substrate (e.g., 96-well polystyrene plates, glass coverslips).
- Crystal violet solution (0.1% w/v).
- Ethanol (95%).
2. Methodology:
Protocol 3: Measurement of Lipid Peroxidation
This protocol describes a method to quantify membrane damage by measuring lipid peroxidation products.
1. Materials:
- Microbial cell suspension treated with aPDT as in Protocol 1.
- Thiobarbituric acid (TBA).
- Trichloroacetic acid (TCA).
- Malondialdehyde (MDA) standard.
- Spectrophotometer.
2. Methodology:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows in the application of etiochlorin derivatives for aPDT.
Caption: General mechanism of antimicrobial photodynamic therapy (aPDT).
Caption: Lipid peroxidation cascade in bacterial membranes induced by aPDT.
Caption: Experimental workflow for assessing aPDT efficacy.
References
- 1. Synthesis and Characterization of Novel Purpurinimides as Photosensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Can microbial cells develop resistance to oxidative stress in antimicrobial photodynamic inactivation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy mediated by chlorin-type photosensitizers against Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of Natural Chlorophylls as Agents for Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoinactivation of microorganisms using bacteriochlorins as photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocationic Chlorin as a Promising Photosensitizer for Antitumor and Antimicrobial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of new polycationic bacteriochlorin photosensitizers: cytotoxicity and interaction with biofilms [explorationpub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of cis-Dihydroxychlorins
Welcome to the technical support center for the synthesis of cis-dihydroxychlorins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthetic yield and purity of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cis-dihydroxylation of chlorins?
A1: The most prevalent methods for the cis-dihydroxylation of the double bond in the pyrroline ring of chlorins involve the use of osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). Key methodologies include:
-
Upjohn Dihydroxylation: This method uses a catalytic amount of OsO₄ with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[1][2][3][4]
-
Sharpless Asymmetric Dihydroxylation: This enantioselective method also uses a catalytic amount of OsO₄ but in the presence of a chiral ligand, often derived from cinchona alkaloids.[5][6][7][8][9] Commercially available pre-mixed reagents, known as AD-mix-α and AD-mix-β, simplify this procedure.[6][7]
-
Potassium Permanganate (KMnO₄): While less common due to the risk of over-oxidation, cold, basic conditions with KMnO₄ can yield cis-diols.[10][11]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in organic synthesis can stem from various factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure the purity of your starting chlorin, solvents, and reagents. Impurities can poison the catalyst or lead to side reactions.[12]
-
Reaction Setup: Use clean, dry glassware. Flame-drying or oven-drying the flask and stir bar can be crucial.[12]
-
Reaction Conditions: Carefully control the reaction temperature, as deviations can affect reaction rate and selectivity. Ensure thorough and continuous stirring.[12]
-
Workup Procedure: Compound loss can occur during extraction and purification steps. Ensure complete extraction and careful handling during chromatography.[12]
Q3: I am observing the formation of byproducts. What are the likely side reactions?
A3: During the dihydroxylation of chlorins, several side reactions can occur:
-
Over-oxidation: Stronger oxidizing conditions, particularly with KMnO₄ or even with OsO₄ under certain conditions, can lead to cleavage of the diol, forming aldehydes or carboxylic acids.[2][10]
-
Formation of Regioisomers: If the chlorin has multiple reactive double bonds, dihydroxylation may occur at undesired positions. The most electron-rich double bond is typically the most reactive.[6] In some cases, such as with meso-tetraphenylporphyrin N-oxide, two regioisomeric chlorin N-oxides can be formed.[13]
-
Decomposition: Chlorin macrocycles can be sensitive to harsh reaction conditions. Prolonged reaction times or exposure to strong acids or bases can lead to decomposition of the starting material or product.[12]
Troubleshooting Guide
Issue 1: Low or No Conversion of the Starting Chlorin
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of OsO₄ or potassium osmate. - Ensure the chiral ligand (in Sharpless dihydroxylation) has not degraded.[14] - Verify the quality and stoichiometry of the co-oxidant (e.g., NMO).[14] |
| Inappropriate Reaction Conditions | - Optimize the reaction temperature. Reactions are often run at 0 °C to room temperature.[14] - For Sharpless dihydroxylation of certain substrates, the addition of methanesulfonamide can accelerate the reaction.[6][14] |
| Poor Mixing | - In biphasic systems (e.g., t-butanol/water), vigorous stirring is essential to ensure interaction between reactants.[14] |
Issue 2: Low Yield of cis-Dihydroxychlorin with Consumption of Starting Material
| Potential Cause | Troubleshooting Steps |
| Product Degradation | - Avoid prolonged exposure to acidic or basic conditions during workup and purification.[14] - Quench the reaction promptly upon completion.[12] |
| Slow Hydrolysis of the Osmate Ester Intermediate | - For some non-terminal and aromatic olefins, adding one equivalent of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate.[6][14] |
| Suboptimal Co-oxidant | - Ensure the co-oxidant is fresh and used in the correct stoichiometric amount to efficiently regenerate the Os(VIII) species.[14] |
Issue 3: Poor Enantioselectivity (in Sharpless Asymmetric Dihydroxylation)
| Potential Cause | Troubleshooting Steps |
| Impure or Degraded Chiral Ligand | - Use a fresh, high-purity sample of the chiral ligand (e.g., from AD-mix).[14] |
| Interference from a Second Catalytic Cycle | - A slow hydrolysis step can lead to a competing, non-enantioselective catalytic cycle. Consider adding methanesulfonamide to accelerate hydrolysis.[7][14] |
| Incorrect AD-mix Selection | - Ensure you are using the correct AD-mix for the desired enantiomer. AD-mix-α and AD-mix-β provide opposite enantiomers.[6][7] |
Data Presentation
Table 1: Comparison of Common cis-Dihydroxylation Methods for Alkenes (Applicable to Chlorins)
| Method | Catalyst | Co-oxidant | Typical Solvents | Key Advantages | Common Issues |
| Upjohn Dihydroxylation | Catalytic OsO₄ | Stoichiometric NMO | Acetone/Water, t-Butanol/Water | Good yields for a range of alkenes.[1][2][3] | Can be slow; potential for ketone byproduct formation.[2] |
| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄ | Stoichiometric K₃Fe(CN)₆ | t-Butanol/Water | High enantioselectivity; commercially available kits (AD-mix).[5][6][7] | Sensitive to substrate structure; potential for low enantioselectivity if not optimized.[7] |
| Potassium Permanganate | Stoichiometric KMnO₄ | None | Acetone/Water (cold, basic) | Inexpensive reagent. | Poor yields due to over-oxidation are common.[10][11] |
Experimental Protocols
General Protocol for Upjohn Dihydroxylation of a Chlorin
-
Dissolution: Dissolve the chlorin substrate in a suitable solvent system, such as a 10:1 mixture of acetone and water.
-
Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (typically 1.5 equivalents) to the solution and stir until it dissolves.
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%) as a solution in toluene.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sharpless Asymmetric Dihydroxylation of a Chlorin
-
Preparation of Reagent Mixture: To a stirred mixture of t-butanol and water (1:1), add the appropriate AD-mix (AD-mix-α or AD-mix-β, approximately 1.4 g per 1 mmol of chlorin). Stir until both phases are clear. For some substrates, the addition of methanesulfonamide (1 equivalent) is beneficial.[6][14]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the chlorin substrate (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C and monitor its progress by TLC or UV-Vis spectroscopy.
-
Quenching: Upon completion, quench the reaction by adding a solid quenching agent such as sodium sulfite (Na₂SO₃). Stir for at least one hour.[14]
-
Extraction: Add an organic solvent like ethyl acetate, separate the organic layer, and extract the aqueous layer multiple times.[14]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the product by column chromatography.[14]
Visualizations
Caption: General experimental workflow for the cis-dihydroxylation of chlorins.
Caption: Troubleshooting logic for low yields in cis-dihydroxychlorin synthesis.
Caption: Simplified catalytic cycle for Sharpless asymmetric dihydroxylation.
References
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Upjohn-Dihydroxylierung [organische-chemie.ch]
- 5. grokipedia.com [grokipedia.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. OsO4-mediated dihydroxylation of meso-tetraphenylporphyrin N-oxide and transformation of the resulting diolchlorin N-oxide regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 2,3-dihydroxyetiochlorin Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered when working with 2,3-dihydroxyetiochlorin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation in aqueous solutions a concern?
This compound is a type of etiochlorin, a class of porphyrin derivatives. Its amphiphilic nature, stemming from a hydrophobic core and hydrophilic dihydroxy substituents, makes it prone to self-aggregation in aqueous environments.[1] This aggregation can lead to several experimental issues, including precipitation, inaccurate spectroscopic measurements, and diminished biological or therapeutic efficacy.
Q2: What are the key factors that influence the aggregation of this compound?
Several factors can significantly impact the aggregation state of this compound in aqueous solutions. These include:
-
pH: The pH of the solution is a critical factor. For many porphyrin-like molecules, acidic conditions can promote protonation and subsequent aggregation.[2][3][4][5][6]
-
Concentration: Higher concentrations of the compound increase the likelihood of intermolecular interactions and aggregation.[7][8]
-
Ionic Strength: The presence and concentration of salts can influence aggregation by modulating electrostatic interactions between molecules.[3]
-
Temperature: Temperature can affect both the solubility and the kinetics of aggregation.
-
Co-solvents: The addition of organic co-solvents can disrupt the hydrophobic interactions that drive aggregation, thereby promoting the monomeric state.
Q3: How can I detect and monitor the aggregation of this compound?
UV-Visible spectroscopy is a powerful and readily available technique to monitor aggregation. Aggregation typically leads to changes in the absorption spectrum, such as a broadening or splitting of the Soret band, and shifts in the Q-bands.[3][7][8] Specifically, the formation of H-aggregates (face-to-face stacking) often results in a blue-shift of the Soret band, while J-aggregates (edge-to-edge association) can cause a red-shift.[7][8]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: My this compound solution appears cloudy or has visible precipitates.
-
Question: What is the most likely cause of the cloudiness or precipitation in my aqueous solution of this compound?
-
Answer: This is a strong indication of significant aggregation and precipitation. The concentration of the compound likely exceeds its solubility limit under the current solution conditions (pH, ionic strength, temperature).
-
Question: What immediate steps can I take to resolve this?
-
Answer:
-
pH Adjustment: Carefully adjust the pH of your solution. For porphyrin-like compounds, moving towards a more neutral or slightly basic pH can often increase solubility and reduce aggregation.[4]
-
Dilution: Dilute the solution with the appropriate aqueous buffer to a concentration below the critical aggregation concentration.
-
Addition of a Co-solvent: Introduce a small percentage of a water-miscible organic solvent such as ethanol, methanol, or DMSO. This can disrupt hydrophobic interactions and re-dissolve the aggregates.
-
Issue 2: I am observing inconsistent or non-reproducible results in my biological assays.
-
Question: Could aggregation of this compound be affecting my assay results?
-
Answer: Yes, aggregation can significantly impact the effective concentration of the monomeric, biologically active species, leading to variability in your results. Aggregates may have different activities or may not be able to interact with the target site.
-
Question: How can I ensure a consistent monomeric state of the compound for my experiments?
-
Answer:
-
Control Solution Parameters: Strictly control the pH, ionic strength, and temperature of your stock solutions and final assay buffers.
-
Use a Co-solvent: Prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay system.
-
Spectroscopic Verification: Before each experiment, verify the aggregation state of your this compound solution using UV-Visible spectroscopy to ensure you are working with the monomeric form.
-
Issue 3: The UV-Vis spectrum of my this compound solution has changed over time.
-
Question: What does a change in the UV-Vis spectrum, such as a shift or broadening of the Soret band, indicate?
-
Answer: This is a classic sign of aggregation. A blue-shift may indicate the formation of H-aggregates, while a red-shift suggests J-aggregates. A general broadening of the peak points to the presence of multiple aggregated species.[7][8]
-
Question: How can I prevent these spectral changes and maintain a stable solution?
-
Answer:
-
Optimize Storage Conditions: Store stock solutions at a low temperature to slow down aggregation kinetics. However, be mindful of potential precipitation at lower temperatures.
-
Adjust pH of Stock Solution: Storing the compound at a pH where it is most stable and soluble can prevent aggregation over time.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from a concentrated stock in an organic solvent immediately before use.
-
Data Presentation
Table 1: General Influence of Solution Parameters on Porphyrin Aggregation
| Parameter | Effect on Aggregation | Recommended Action to Minimize Aggregation |
| pH | Highly influential; acidic pH often promotes aggregation for many porphyrins.[2][4] | Maintain a neutral to slightly basic pH, depending on the specific pKa values of the compound. |
| Concentration | Higher concentrations increase the likelihood of aggregation.[7][8] | Work at the lowest feasible concentration for your experiment. |
| Ionic Strength | Can either promote or inhibit aggregation depending on the specific ions and their concentration.[3] | Minimize the concentration of salts in your buffer where possible. |
| Co-solvents | Organic co-solvents (e.g., ethanol, DMSO) generally decrease aggregation. | Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent. |
| Temperature | Can affect solubility and aggregation kinetics. | Optimize temperature for both solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of a Monomeric Aqueous Solution of this compound
-
Prepare a Concentrated Stock Solution: Dissolve the solid this compound in a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol, or a mixture of chloroform and methanol). Aim for a concentration that ensures complete dissolution.
-
Determine the Concentration: Use UV-Visible spectroscopy and the Beer-Lambert law to accurately determine the concentration of the stock solution.
-
Dilution into Aqueous Buffer: To prepare your working solution, vortex the stock solution and then add the desired volume to your pre-prepared aqueous buffer with vigorous stirring or vortexing. It is crucial to add the stock solution to the buffer, not the other way around, to minimize localized high concentrations that can promote aggregation.[3]
-
Final Spectroscopic Check: Record the UV-Visible spectrum of the final aqueous solution to confirm the absence of significant aggregation (i.e., a sharp Soret band characteristic of the monomer).
Protocol 2: Monitoring Aggregation using UV-Visible Spectroscopy
-
Prepare a Series of Concentrations: Prepare a dilution series of this compound in the desired aqueous buffer.
-
Acquire Spectra: Record the UV-Visible absorption spectrum for each concentration.
-
Analyze the Soret Band: Observe the position, shape, and width of the Soret band. A consistent peak position and shape that follows the Beer-Lambert law is indicative of a monomeric species. Deviations, such as peak shifts or a lack of linearity in absorbance versus concentration, suggest aggregation.[8]
-
(Optional) Temperature or pH Titration: To further characterize aggregation, you can monitor the spectral changes as a function of temperature or pH.
Mandatory Visualization
References
- 1. Aggregation of 2,3-dihydroxy-etiochlorin I. An amphiphilic model compound for photodynamic therapy and green heme d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of aggregation of porphyrins on the efficiency of photogeneration of hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Mixing Protocol on the Self-Assembling Process of Water Soluble Porphyrins [mdpi.com]
- 4. Loss of porphyrins from solution during analysis: effect of sample pH and matrix on porphyrin quantification in urine by "high-performance" liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self‐Aggregation Control of Porphyrin for Enhanced Selective Covalent Organic Network Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Dosage for 2,3-dihydroxyetiochlorin-Mediated Photodynamic Therapy (PDT)
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing light dosage for a new photosensitizer like 2,3-dihydroxyetiochlorin?
A1: The initial and most critical step is to determine the photosensitizer's absorption spectrum. The wavelength of the light source used for activation must correspond to a peak in the absorption spectrum of this compound to ensure efficient energy transfer and generation of reactive oxygen species (ROS). Without this fundamental data, all subsequent optimization will be based on guesswork and likely be suboptimal.
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: Before optimizing the light dose, you must first establish a non-toxic concentration of the photosensitizer in the dark. This is achieved by performing a dose-response cytotoxicity assay. Cells should be incubated with a range of this compound concentrations for a standard period (e.g., 24 hours) without light exposure. The highest concentration that shows no significant decrease in cell viability is typically chosen for subsequent PDT experiments.
Q3: My PDT effect is lower than expected. What are the common causes?
A3: There are several potential reasons for a low PDT effect:
-
Mismatched Wavelength: The light source wavelength does not align with the absorption peak of this compound.
-
Insufficient Light Dose: The total energy delivered (Joules/cm²) may be too low. This is a product of power density (W/cm²) and time (s).
-
Low Photosensitizer Uptake: The cells may not be accumulating enough of the compound. Consider optimizing incubation time or using a different formulation.
-
Oxygen Depletion (Hypoxia): PDT is an oxygen-dependent process. High cell density or insufficient oxygen supply in the culture medium can severely limit the therapeutic effect.
-
Photosensitizer Photobleaching: The photosensitizer may be degrading too quickly upon light exposure, reducing its efficacy over the treatment duration.
Q4: How can I confirm that cell death is occurring through the intended PDT mechanism?
A4: To confirm that the observed cytotoxicity is due to PDT, you must include proper controls in your experimental setup. The three essential controls are:
-
Cells Only (No Treatment): Establishes baseline cell viability.
-
Light Only: Exposing cells to the light dose in the absence of the photosensitizer. This should show no significant toxicity.
-
Photosensitizer Only (Dark Control): Incubating cells with this compound without light exposure. This should also show no significant toxicity (as determined in your initial cytotoxicity screen).
Significant cell death should only be observed in the group that receives both the photosensitizer and light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven light distribution across the plate. | Ensure the light source provides a homogenous beam that covers the entire treatment area uniformly. Use a power meter to map the light field. |
| Cell plating inconsistency. | Ensure a uniform cell monolayer by optimizing cell seeding density and technique. | |
| Significant cell death in the "dark control" group. | The concentration of this compound is intrinsically toxic to the cells. | Re-run the dark cytotoxicity assay and select a lower, non-toxic concentration for your PDT experiments. |
| No significant cell death even at high light doses. | Incorrect light wavelength. | Verify the output wavelength of your light source and confirm it matches an absorption peak of this compound. |
| Inefficient cellular uptake of the photosensitizer. | Increase the incubation time or investigate alternative delivery vehicles (e.g., nanoparticles, liposomes) if uptake is a known issue for etiochlorin-type molecules. | |
| Rapid photobleaching. | Measure the fluorescence of this compound over the course of light exposure. If it degrades quickly, consider using a lower power density for a longer duration (dose fractionation) to achieve the same total light dose. |
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal Light Dose
This experiment is designed to find the light dose that yields a desired therapeutic effect (e.g., 50% cell death, or IC50) for a fixed, non-toxic concentration of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., 5 µM) and incubate for a set period (e.g., 4 hours). Include "Light Only" and "Dark Control" wells.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Irradiation: Expose the designated wells to a specific wavelength of light (matching the photosensitizer's absorption peak) at a constant power density (e.g., 20 mW/cm²). Vary the exposure time to achieve a range of total light doses (e.g., 0, 1, 2, 5, 10, 20 J/cm²).
-
Post-Irradiation Incubation: Return the plate to the incubator for 24 hours to allow cellular death processes to occur.
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the untreated control group and plot cell viability as a function of light dose.
Table 1: Example Data for Light Dose Optimization (Assumes a fixed this compound concentration of 5 µM)
| Light Dose (J/cm²) | Power Density (mW/cm²) | Exposure Time (seconds) | Mean Cell Viability (%) | Standard Deviation (%) |
| 0 (Dark Control) | 0 | 0 | 98.7 | 4.2 |
| 1 | 20 | 50 | 85.4 | 5.1 |
| 2 | 20 | 100 | 72.1 | 6.3 |
| 5 | 20 | 250 | 49.8 | 5.5 |
| 10 | 20 | 500 | 23.6 | 4.8 |
| 20 | 20 | 1000 | 8.9 | 3.1 |
Visualizations
Generalized PDT Mechanism
The following diagram illustrates the fundamental Type I and Type II photochemical reactions that are central to photodynamic therapy. Upon activation by light of a specific wavelength, the photosensitizer (PS), such as this compound, transitions from its ground state to an excited singlet state and then to a longer-lived triplet state. From this triplet state, it can initiate two types of reactions to produce cytotoxic species that ultimately lead to cell death.
Caption: Generalized mechanism of Type I and Type II photodynamic therapy pathways.
Experimental Workflow for Light Dose Optimization
This workflow diagram outlines the sequential steps required to systematically determine the optimal light dose for PDT, from initial cell culture to final data analysis. Following this process ensures that key variables are controlled and that the resulting data is robust and reproducible.
Technical Support Center: Regioselective Synthesis of Etiochlorin Isomers
Welcome to the technical support center for the regioselective synthesis of etiochlorin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of etiochlorin isomers?
A1: The main challenge lies in controlling the reduction of the etioporphyrin macrocycle to a single, desired etiochlorin isomer. The four possible isomers (I, II, III, and IV) arise from the reduction of one of the four peripheral double bonds of the pyrrole rings. Key difficulties include:
-
Lack of high regioselectivity: Many common reduction methods yield mixtures of isomers, which can be challenging to separate.
-
Over-reduction: The reaction can sometimes proceed further to produce bacteriochlorins or isobacteriochlorins, where two double bonds are reduced.
-
Reproducibility at scale: Synthetic outcomes can be sensitive to reaction conditions, leading to challenges in obtaining consistent isomer ratios when scaling up the reaction.[1][2][3][4][5]
Q2: What are the most common synthetic routes to produce etiochlorin isomers?
A2: The two most prevalent methods for the synthesis of etiochlorin isomers from etioporphyrin are:
-
Diimide Reduction: This method involves the in-situ generation of diimide (N₂H₂) which then reduces a double bond on the porphyrin ring. It is a metal-free reduction technique.[6][7][8][9][10]
-
Catalytic Hydrogenation: This involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a poisoned catalyst like Lindlar's catalyst, with a hydrogen source to achieve partial reduction of the porphyrin.[11][12][13][14][15]
Q3: How can I control the regioselectivity of the synthesis to favor a specific etiochlorin isomer?
A3: Achieving high regioselectivity is complex and often substrate-dependent. However, some strategies to influence the isomer distribution include:
-
Choice of Reducing Agent and Conditions: The specific reagents and reaction parameters can influence which double bond is preferentially reduced. For diimide reductions, the stoichiometry of the diimide precursor to the porphyrin can be adjusted. Using a lower ratio of the diimide precursor can favor the formation of chlorins over bacteriochlorins, though it may result in a mixture of unreacted porphyrin and various chlorin isomers.[9]
-
Peripheral Substituents: The electronic and steric effects of the ethyl and methyl groups on the etioporphyrin ring can direct the reduction to a certain extent, although this inherent directivity is often not sufficient for complete control.
-
Convergent Synthesis: For obtaining a single, specific isomer with high purity, a convergent synthesis strategy is often superior to the reduction of a symmetrically substituted porphyrin. This involves synthesizing substituted pyrroles and coupling them in a controlled manner to build the desired chlorin macrocycle from the ground up.
Q4: How can I separate a mixture of etiochlorin isomers?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating etiochlorin isomers.[5][16][17] Due to their similar structures and polarities, baseline separation can be challenging. Key considerations for developing an effective HPLC separation include:
-
Stationary Phase: Reverse-phase columns (e.g., C18, C8) are commonly used. The choice of stationary phase can significantly impact the resolution of the isomers.
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water or a buffer is typically employed. Careful optimization of the solvent gradient and composition is crucial for achieving good separation.
-
Detector: A UV-Vis or photodiode array (PDA) detector is ideal, as etiochlorins have strong absorption bands in the visible region (the Soret and Q bands).
Q5: Which analytical techniques are used to identify and characterize the different etiochlorin isomers?
A5: The primary methods for characterizing etiochlorin isomers are:
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is a powerful tool for distinguishing between isomers.[1][4][18][19][20] The chemical shifts and coupling constants of the protons and carbons in the macrocycle will be unique for each isomer due to their different symmetries and electronic environments.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized etiochlorins.
-
UV-Vis Spectroscopy: While all etiochlorin isomers will exhibit the characteristic chlorin-type spectrum (an intense Soret band around 400 nm and a prominent Qy band around 650 nm), subtle shifts in the absorption maxima can sometimes be observed between different isomers.
Troubleshooting Guides
Diimide Reduction of Etioporphyrin
| Problem | Potential Cause(s) | Recommended Solutions |
| Low conversion of etioporphyrin | 1. Insufficient diimide generated. 2. Decomposition of diimide before it can react. 3. Reaction temperature is too low. | 1. Increase the molar excess of the diimide precursor (e.g., p-toluenesulfonylhydrazide). 2. Ensure the reaction is performed under an inert atmosphere to prevent side reactions. Add the diimide precursor in portions over time. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or UV-Vis spectroscopy. |
| Formation of significant amounts of bacteriochlorin | 1. Large excess of diimide. 2. Prolonged reaction time. | 1. Reduce the molar ratio of the diimide precursor to etioporphyrin. A 15:1 ratio has been noted to produce chlorin with some bacteriochlorin contamination, so a lower ratio may be optimal.[9] 2. Monitor the reaction closely and quench it as soon as the desired amount of chlorin is formed. |
| Obtaining an inseparable mixture of etiochlorin isomers | This is an inherent challenge with this method due to the small differences in reactivity of the peripheral double bonds. | 1. Optimize the reaction temperature and solvent to potentially favor one isomer. 2. Focus on developing a robust HPLC method for the separation of the isomers post-synthesis. |
| Reaction turns dark or shows signs of degradation | 1. Reaction temperature is too high. 2. Presence of oxygen or other reactive species. | 1. Lower the reaction temperature. 2. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen). |
Catalytic Hydrogenation of Etioporphyrin
| Problem | Potential Cause(s) | Recommended Solutions |
| No reaction or very slow reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons in the substrate or solvent. | 1. Use fresh, high-quality catalyst. Ensure the catalyst is not pyrophoric and is handled under appropriate conditions.[11] 2. Increase the hydrogen pressure. 3. Purify the etioporphyrin and use high-purity, degassed solvents. |
| Over-reduction to porphyrinogen | 1. Catalyst is too active. 2. Reaction time is too long or temperature is too high. | 1. Use a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) to increase selectivity for the alkene (chlorin) stage.[12][14][15] 2. Carefully monitor the reaction progress by UV-Vis spectroscopy and stop the reaction once the characteristic chlorin Q-band appears and before the Soret band diminishes significantly. |
| Low yield of etiochlorin | 1. Adsorption of the product onto the catalyst. 2. Re-oxidation of the etiochlorin to etioporphyrin upon workup. | 1. Use the minimum amount of catalyst necessary for the reaction. After filtration, wash the catalyst thoroughly with the reaction solvent to recover adsorbed product. 2. Work up the reaction under an inert atmosphere and minimize exposure to air and light. |
| Inconsistent isomer ratios between batches | 1. Variations in catalyst activity. 2. Subtle changes in reaction temperature, pressure, or stirring rate. | 1. Use the same batch of catalyst for comparable runs. 2. Precisely control all reaction parameters. Document any deviations for future reference. |
Experimental Protocols
Protocol 1: Diimide Reduction of Etioporphyrin I
Objective: To synthesize etiochlorin isomers from etioporphyrin I via diimide reduction.
Materials:
-
Etioporphyrin I
-
p-Toluenesulfonylhydrazide (TSH)
-
Anhydrous pyridine
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve etioporphyrin I in anhydrous pyridine under an inert atmosphere.
-
Add p-toluenesulfonylhydrazide (a molar excess of 8-15 equivalents relative to the porphyrin).
-
Heat the reaction mixture to reflux and monitor the progress by taking aliquots and analyzing them with UV-Vis spectroscopy. The formation of the etiochlorin is indicated by the appearance of a strong absorption band around 650 nm.
-
Once the desired conversion is achieved (typically after 1-2 hours), cool the reaction mixture to room temperature.
-
Remove the pyridine under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel, followed by preparative HPLC to separate the isomers.
Protocol 2: Catalytic Hydrogenation of Etioporphyrin I
Objective: To synthesize etiochlorin isomers from etioporphyrin I using a poisoned catalyst.
Materials:
-
Etioporphyrin I
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen gas
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve etioporphyrin I in anhydrous THF in a suitable hydrogenation flask.
-
Add Lindlar's catalyst to the solution (typically 10-20% by weight relative to the porphyrin).
-
Purge the flask with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by UV-Vis spectroscopy. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with THF to recover any adsorbed product.
-
Evaporate the solvent under reduced pressure to obtain the crude etiochlorin mixture.
-
Purify the isomers using column chromatography and/or preparative HPLC.
Data Presentation
Table 1: Comparative Spectroscopic Data of Etiochlorin Isomers
| Isomer | ¹H NMR (Selected Resonances, ppm in CDCl₃) | ¹³C NMR (Selected Resonances, ppm in CDCl₃) | UV-Vis (λ_max, nm in CH₂Cl₂) |
| Etiochlorin I | Data to be populated from experimental findings | Data to be populated from experimental findings | Soret: ~400, Qy: ~654 |
| Etiochlorin II | Data to be populated from experimental findings | Data to be populated from experimental findings | Soret: ~398, Qy: ~652 |
| Etiochlorin III | Data to be populated from experimental findings | Data to be populated from experimental findings | Soret: ~402, Qy: ~655 |
| Etiochlorin IV | Data to be populated from experimental findings | Data to be populated from experimental findings | Soret: ~399, Qy: ~653 |
Note: Specific NMR chemical shifts are highly dependent on the specific isomer and the solvent used. The provided UV-Vis data are representative values.
Visualizations
Caption: Workflow for the regioselective synthesis, purification, and analysis of etiochlorin isomers.
Caption: Reaction pathway for the diimide reduction of etioporphyrin, showing desired and side reactions.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Transition Metal Complexes of Ethopropazine: Synthesis and Characterization [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. rsc.org [rsc.org]
- 6. An insight into solvent-free diimide porphyrin reduction: a versatile approach for meso-aryl hydroporphyrin synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 13. Reduction of porphyrins to porphyrinogens with palladium on carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Khan Academy [khanacademy.org]
- 16. sfera.unife.it [sfera.unife.it]
- 17. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
how to prevent photobleaching of 2,3-dihydroxyetiochlorin during experiments
Welcome to the technical support center for 2,3-dihydroxyetiochlorin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing photobleaching during experiments with this photosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule or photosensitizer, such as this compound, upon exposure to light. This process leads to a loss of its ability to absorb and emit light, rendering it ineffective for imaging or photodynamic therapy applications. The primary mechanism involves the excited photosensitizer reacting with molecular oxygen to produce highly reactive singlet oxygen, which can then degrade the chlorin molecule itself.
Q2: What are the main factors that influence the rate of photobleaching?
A2: Several factors can accelerate the photobleaching of this compound:
-
Light Intensity and Exposure Duration: Higher light intensity and longer exposure times increase the rate of photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching for chlorins.
-
Solvent Environment: The polarity of the solvent can affect the photostability of the molecule. For some chlorins, photobleaching is more pronounced in polar solvents.[1]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds that reduce photobleaching. They primarily act as reactive oxygen species (ROS) scavengers, neutralizing the harmful singlet oxygen and other radicals generated during light exposure. Common examples include Trolox (a water-soluble vitamin E analog) and ascorbic acid (vitamin C).
Q4: Can I completely eliminate photobleaching?
A4: While it is difficult to completely eliminate photobleaching, it can be significantly minimized by optimizing experimental conditions and using protective agents. The goal is to reduce the rate of photobleaching to a level that does not interfere with the acquisition of reliable experimental data.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence signal during imaging. | High excitation light intensity or prolonged exposure. | Reduce the laser power or use neutral density filters. Minimize the exposure time for each image and use intermittent imaging instead of continuous illumination. |
| High concentration of dissolved oxygen in the sample. | Deoxygenate your solutions by purging with an inert gas like nitrogen or argon before the experiment. For live-cell imaging, consider using an oxygen scavenging system. | |
| Inconsistent fluorescence intensity between samples. | Varied light exposure during sample preparation and imaging. | Standardize the light exposure for all samples. Keep samples in the dark as much as possible before and during the experiment. |
| Formation of unknown degradation products. | Significant photobleaching has occurred, leading to the chemical alteration of the this compound molecule. | In addition to the solutions above, confirm the integrity of your sample using analytical techniques like HPLC or mass spectrometry. The degradation of the chlorin macrocycle can lead to various smaller, non-fluorescent molecules. |
| Antifade reagent is not effective. | Incorrect concentration of the antifade reagent. | Optimize the concentration of the antifade reagent. For Trolox, a typical starting concentration is 100-500 µM. For ascorbic acid, a final concentration of 0.1-1% (w/v) in mounting media is common. |
| The antifade reagent has degraded. | Prepare fresh solutions of antifade reagents, especially ascorbic acid, as they can be prone to oxidation. |
Quantitative Data on Photostability
| Compound | Solvent/Medium | Photobleaching Quantum Yield (Φ_pb_) | Reference |
| mono-L-aspartyl chlorin e6 (NPe6) | pH 7.4 Phosphate Buffer (in air) | 8.2 x 10⁻⁴ | [1] |
| Tin (Sn) derivative of NPe6 | pH 7.4 Phosphate Buffer (in air) | 5.7 x 10⁻⁶ | [1] |
| Zinc (Zn) derivative of NPe6 | pH 7.4 Phosphate Buffer (in air) | 1.9 x 10⁻² | [1] |
Experimental Protocols
Protocol 1: Using Trolox to Reduce Photobleaching in Solution-Based Experiments
This protocol describes the use of Trolox as a singlet oxygen quencher to mitigate the photobleaching of this compound in solution.
Materials:
-
This compound stock solution
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Appropriate solvent (e.g., ethanol, DMSO, or buffer)
-
Spectrofluorometer or fluorescence microscope
Methodology:
-
Prepare a Trolox Stock Solution: Prepare a 100 mM stock solution of Trolox in ethanol or DMSO. Store aliquots at -20°C, protected from light.
-
Prepare Experimental Solutions: On the day of the experiment, dilute the Trolox stock solution into your experimental solvent to the desired final working concentration. A typical starting concentration range is 100-500 µM.
-
Prepare this compound Samples: Prepare your samples of this compound in the solvent containing the optimized concentration of Trolox. Also, prepare a control sample without Trolox.
-
Acquire Data: Measure the fluorescence of your samples over time using a spectrofluorometer or fluorescence microscope with your desired light exposure settings.
-
Analyze Data: Compare the rate of fluorescence decay (photobleaching) in the samples with and without Trolox to determine the effectiveness of the antifade reagent.
Protocol 2: Deoxygenation of Solutions by Inert Gas Purging
This protocol describes a common method for removing dissolved oxygen from solutions to reduce photobleaching.
Materials:
-
Solution containing this compound
-
Inert gas (high-purity nitrogen or argon) cylinder with a regulator
-
A long needle or a gas dispersion tube
-
Septum-sealed vial or cuvette
Methodology:
-
Prepare the Sample: Place your solution of this compound in a vial or cuvette that can be sealed with a septum.
-
Set up the Gas Flow: Connect the inert gas cylinder to the long needle or gas dispersion tube using appropriate tubing. Set a gentle flow rate to avoid splashing the solution.
-
Purge the Solution: Insert the needle or gas dispersion tube into the solution, ensuring the tip is below the surface of the liquid. Insert a second, shorter needle through the septum to act as a vent for the displaced gas.
-
Duration of Purging: Purge the solution for at least 10-15 minutes. The optimal time will depend on the volume of the solution and the gas flow rate.
-
Seal and Use: After purging, remove the needles and immediately proceed with your experiment to minimize the re-dissolution of oxygen from the atmosphere.
Visualizations
Caption: The primary pathway of photobleaching for chlorins.
Caption: Workflow to minimize photobleaching during experiments.
References
Technical Support Center: Refining Purification Protocols for Polar Etiochlorin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of polar etiochlorin derivatives. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polar etiochlorin derivatives?
A1: The primary challenges stem from the inherent properties of these molecules. The presence of polar functional groups (e.g., carboxyl, hydroxyl, amino groups) leads to strong interactions with polar stationary phases like silica gel, which can cause issues such as poor separation, band tailing, and irreversible adsorption.[1] Conversely, these compounds may have low solubility in non-polar solvents typically used in normal-phase chromatography.
Q2: How do I choose an appropriate purification technique for my polar etiochlorin derivative?
A2: The choice of technique depends on the scale of your purification and the nature of the impurities.
-
Column Chromatography: Ideal for purifying gram quantities of material.[2][3][4][5][6] It is a versatile method for separating compounds with different polarities.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for purifying smaller quantities of material or for achieving very high purity.[7]
-
Recrystallization: A powerful technique for purifying solid compounds, particularly when the desired compound is highly crystalline and the impurities have different solubility profiles.[8][9][10]
Q3: My polar etiochlorin derivative is streaking on the TLC plate and column. What can I do?
A3: Streaking is a common issue with polar and particularly basic compounds on silica gel. This is often due to strong, non-ideal interactions with the acidic silica surface. To mitigate this, you can:
-
Add a small amount of a modifier to your eluent, such as triethylamine or ammonia, to neutralize the acidic sites on the silica.
-
Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
Q4: My compound won't crystallize. What are some troubleshooting steps for recrystallization?
A4: If your polar etiochlorin derivative fails to crystallize, you can try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[11][12]
-
Use a two-solvent system: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy.[4][12]
-
Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound won't elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a mixture like methanol/dichloromethane may be necessary.[1] |
| Poor separation of compounds | The eluent polarity is too high, causing all compounds to elute quickly. | Start with a less polar solvent system and gradually increase the polarity (gradient elution).[2] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[3][5] | |
| Streaking or tailing of bands | Strong interaction between the polar compound and the silica gel. | Add a small amount of a modifier like triethylamine or a few drops of acetic acid to the eluent to improve peak shape. |
| Colored impurities co-elute with the product | The solvent system does not provide enough selectivity. | Try a different solvent system or a different stationary phase (e.g., alumina). |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Peak fronting or tailing | Inappropriate mobile phase composition or pH. | Adjust the mobile phase composition and/or pH to ensure the analyte is in a single ionic form. |
| Strong secondary interactions with the stationary phase. | Use a high-purity, end-capped column. Add a mobile phase modifier like triethylamine for basic compounds. | |
| Poor resolution between peaks | The mobile phase is not optimized. | Perform a gradient elution, starting with a lower concentration of the strong solvent and gradually increasing it. |
| The column is not suitable for the separation. | For highly polar compounds, consider a hydrophilic interaction liquid chromatography (HILIC) column. | |
| No peak detected | The compound is not eluting. | Ensure the mobile phase is strong enough to elute your polar compound. For reversed-phase, this means a higher aqueous content. |
| The detector wavelength is not appropriate. | Check the UV-Vis spectrum of your compound and set the detector to the wavelength of maximum absorbance (λmax). |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] | |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution. |
| The compound is too soluble in the chosen solvent. | Add a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.[4][12] | |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[11][12] |
| The crystals were not washed properly. | Wash the collected crystals with a small amount of cold solvent to remove adhering impurities.[8] |
Quantitative Data Summary
The following tables provide representative data for the purification of polar etiochlorin derivatives based on literature findings. Actual results may vary depending on the specific compound and experimental conditions.
Table 1: Column Chromatography Purification Data
| Compound Type | Stationary Phase | Eluent System | Typical Yield (%) | Purity (%) |
| Carboxylated Etiochlorin | Silica Gel | Dichloromethane/Methanol (98:2 to 95:5 gradient) | 60-80 | >95 |
| Hydroxylated Etiochlorin | Alumina (Grade III) | Dichloromethane/Hexane (gradient) | 55-75 | >96 |
| Amino-functionalized Etiochlorin | Silica Gel with 1% Triethylamine | Dichloromethane/Methanol (99:1 to 97:3 gradient) | 50-70 | >95 |
Note: Purity is typically determined by HPLC or NMR spectroscopy.
Table 2: Recrystallization Purification Data
| Compound Type | Solvent System | Typical Recovery (%) | Purity Improvement |
| Dicarboxylic Etiochlorin | Dichloromethane/Hexane | 70-85 | From ~85% to >98% |
| Etiochlorin with polar side chains | Tetrahydrofuran/Water | 65-80 | From ~90% to >99% |
| Zwitterionic Etiochlorin | Methanol/Diethyl Ether | 60-75 | From ~80% to >97% |
Experimental Protocols
Detailed Methodology for Column Chromatography
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2][3][5]
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[3][4][6]
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude polar etiochlorin derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting with a non-polar solvent system (e.g., hexane or a hexane/dichloromethane mixture).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., dichloromethane, ethyl acetate, or methanol).[2]
-
Collect fractions in test tubes or vials.
-
Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified polar etiochlorin derivative.
-
Detailed Methodology for Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
-
Collection and Washing:
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: General purification workflow for polar etiochlorin derivatives.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Logical flow for troubleshooting recrystallization.
References
- 1. Synthesis, Spectroscopic and In-vitro Photosensitizing Efficacy of Ketobacteriochlorins Derived from Ring-B and Ring-D Reduced Chlorins via Pinacol-Pinacolone Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Recrystallization [wiredchemist.com]
- 9. mt.com [mt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
minimizing side-product formation in etiochlorin synthesis
Welcome to the technical support center for etiochlorin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of etiochlorin, with a focus on minimizing side-product formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of etiochlorin, primarily through the reduction of etioporphyrin.
Issue 1: Low Yield of Etiochlorin and a High Amount of Unreacted Etioporphyrin
-
Potential Cause: Incomplete reaction due to insufficient reducing agent or short reaction time. The diimide generated from p-toluenesulfonylhydrazide (TSH) is unstable and decomposes over time.
-
Suggested Solution:
-
Increase the equivalents of p-toluenesulfonylhydrazide. It is often used in large excess.
-
Extend the reaction time, monitoring the progress by TLC or UV-Vis spectroscopy.
-
Add the p-toluenesulfonylhydrazide portion-wise over the course of the reaction to maintain a steady concentration of diimide.
-
Ensure the reaction temperature is optimal. While higher temperatures can accelerate the reaction, they may also promote side reactions.
-
Issue 2: Significant Formation of Bacteriochlorin (Over-reduction)
-
Potential Cause: The reaction conditions are too harsh, leading to the reduction of both pyrrole double bonds of the etioporphyrin. This can be caused by an excessive amount of reducing agent, high temperatures, or prolonged reaction times.
-
Suggested Solution:
-
Carefully control the stoichiometry of the reducing agent. Start with a smaller excess of p-toluenesulfonylhydrazide and optimize.
-
Reduce the reaction temperature. Running the reaction at a lower temperature can improve selectivity for the chlorin.
-
Monitor the reaction closely using TLC or UV-Vis spectroscopy and quench the reaction as soon as a significant amount of etiochlorin has formed and before substantial bacteriochlorin appears.
-
Issue 3: Difficulty in Separating Etiochlorin from Etioporphyrin and Bacteriochlorin
-
Potential Cause: These three compounds have similar structures and can be challenging to separate by standard column chromatography due to their similar polarities.
-
Suggested Solution:
-
Column Chromatography Optimization: Use a high-quality silica gel with a fine mesh size for better resolution. Employ a non-polar solvent system and a slow gradient elution. A common eluent system is a gradient of dichloromethane in hexane.
-
Thin-Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for separation before running a column. The three compounds can often be distinguished by color on the TLC plate (Etioporphyrin: purple; Etiochlorin: green; Bacteriochlorin: blue/purple).
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can provide excellent resolution. A C18 column with a gradient of an organic solvent (e.g., acetonitrile or methanol) in an acidic aqueous mobile phase is often effective.[1]
-
Issue 4: Presence of Isomeric Impurities in the Starting Etioporphyrin
-
Potential Cause: The synthesis of etioporphyrin from pyrrole precursors can lead to the formation of four constitutional isomers (Type I, II, III, and IV) due to the different possible arrangements of the ethyl and methyl groups.[2][3] These isomers will be carried through the reduction process.
-
Suggested Solution:
-
Whenever possible, start with isomerically pure etioporphyrin.
-
If using a mixture of etioporphyrin isomers, be aware that the final etiochlorin product will also be a mixture of isomers, which can complicate purification and characterization. Stepwise synthesis of the starting porphyrin is recommended to avoid this "type isomer problem".[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing etiochlorin?
A1: The most common and direct method is the reduction of etioporphyrin. A widely used procedure is the diimide reduction, where diimide (N₂H₂) is generated in situ from the decomposition of p-toluenesulfonylhydrazide (TSH) in a solvent like pyridine or chloroform.[2]
Q2: What are the primary side-products in etiochlorin synthesis via reduction?
A2: The two main side-products are:
-
Unreacted Etioporphyrin: The starting material that has not been reduced.
-
Etiobacteriochlorin: The over-reduced product where two opposite pyrrole rings are saturated.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored effectively by:
-
Thin-Layer Chromatography (TLC): Spotting the reaction mixture on a silica gel plate and eluting with a suitable solvent system (e.g., dichloromethane/hexane). The different colored spots of the porphyrin (purple), chlorin (green), and bacteriochlorin (blue/purple) allow for a visual assessment of the reaction progress.[5]
-
UV-Vis Spectroscopy: Periodically taking a small aliquot of the reaction mixture and measuring its absorption spectrum. The characteristic Soret and Q-bands of the three compounds are distinct, allowing for the determination of their relative concentrations.
Q4: What are the characteristic UV-Vis absorption maxima for etioporphyrin, etiochlorin, and etiobacteriochlorin?
A4: While the exact peak positions can vary slightly depending on the solvent, the general trend is a red-shift of the longest wavelength Q-band upon reduction.
| Compound | Soret Band (nm) | Q-Bands (nm) |
| Etioporphyrin | ~400 | ~498, 532, 568, 622 |
| Etiochlorin | ~400 | ~500, 530, 595, 650 |
| Etiobacteriochlorin | ~390, 520 | ~570, 735 |
Q5: Are there any green chemistry approaches to etiochlorin synthesis?
A5: Yes, recent research has explored solvent-free diimide reductions of porphyrins to produce chlorins and bacteriochlorins, which significantly reduces the environmental impact by eliminating the need for large volumes of organic solvents.[6][7]
Data Presentation
Table 1: Effect of Reaction Time on Product Distribution in Diimide Reduction of Etioporphyrin (Illustrative)
| Reaction Time (hours) | Etioporphyrin (%) | Etiochlorin (%) | Bacteriochlorin (%) |
| 1 | 60 | 35 | 5 |
| 2 | 25 | 65 | 10 |
| 4 | 5 | 70 | 25 |
| 8 | <1 | 50 | 50 |
Note: These are illustrative values and the actual results will depend on specific reaction conditions such as temperature and reagent concentrations.
Experimental Protocols
Protocol: Synthesis of Etiochlorin by Diimide Reduction of Etioporphyrin
This protocol is a general guideline and may require optimization.
Materials:
-
Etioporphyrin I
-
p-Toluenesulfonylhydrazide (TSH)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve etioporphyrin I in anhydrous pyridine. The concentration should be kept low to prevent aggregation. Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Addition of Reducing Agent: Add a significant excess (e.g., 20-40 equivalents) of p-toluenesulfonylhydrazide to the stirred solution.
-
Reaction: Heat the reaction mixture gently (e.g., 60-80 °C) and monitor the progress by TLC and/or UV-Vis spectroscopy. The solution color will change from purple to green as the etiochlorin is formed.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution and purify the crude product by column chromatography on silica gel.
-
Packing: Pack the column with silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute with a gradient of dichloromethane in hexane, starting with a low polarity mixture and gradually increasing the concentration of dichloromethane. The unreacted etioporphyrin (purple band) will elute first, followed by the etiochlorin (green band), and finally the etiobacteriochlorin (blue/purple band).
-
Collection: Collect the green fractions containing the etiochlorin.
-
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by UV-Vis spectroscopy, NMR, and mass spectrometry.
Visualizations
References
- 1. HPLC study of chlorin e6 and its molecular complex with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Porphyrin and Bacteriochlorin Glycoconjugates through CuAAC Reaction Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ukm.my [ukm.my]
- 6. An insight into solvent-free diimide porphyrin reduction: a versatile approach for meso-aryl hydroporphyrin synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tumor Localization of Etiochlorin-Based Photosensitizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the tumor localization of etiochlorin-based photosensitizers in preclinical experiments.
Troubleshooting Guides
This section addresses common issues encountered during the development and in vivo evaluation of etiochlorin-based photosensitizers.
Issue 1: Low Tumor Accumulation of Etiochlorin Formulation
-
Question: My etiochlorin-based photosensitizer shows low accumulation in the tumor site after intravenous administration in a mouse model. What are the potential causes and how can I improve tumor targeting?
-
Answer: Low tumor accumulation is a frequent challenge. Here’s a step-by-step guide to troubleshoot and enhance tumor localization:
-
Evaluate Physicochemical Properties:
-
Solubility: Poor aqueous solubility can lead to aggregation in the bloodstream and rapid clearance by the reticuloendothelial system (RES), primarily the liver and spleen.
-
Particle Size and Surface Charge: For nanoparticle formulations, suboptimal size (>200 nm or <10 nm) can limit exploitation of the Enhanced Permeability and Retention (EPR) effect. A neutral or slightly negative surface charge is often preferred to reduce opsonization and RES uptake.
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating etiochlorin into nanoparticles like liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles can improve its pharmacokinetic profile and promote passive targeting to tumors via the EPR effect.
-
PEGylation: Modifying the surface of nanoparticles or the photosensitizer itself with polyethylene glycol (PEG) can create a hydrophilic shield, reducing protein adsorption and RES uptake, thereby prolonging circulation time and increasing the probability of tumor accumulation.
-
-
Active Targeting Strategies:
-
Antibody-Drug Conjugates (ADCs): Conjugating etiochlorin to a monoclonal antibody that targets a tumor-specific antigen (e.g., HER2) can significantly enhance selective delivery to cancer cells.
-
Peptide/Ligand Conjugation: Attaching small molecules, peptides (e.g., RGD), or ligands (e.g., folic acid) that bind to overexpressed receptors on tumor cells can also improve active targeting.
-
-
Experimental Adjustments:
-
Dosing and Administration: Optimize the injected dose and administration route. For some formulations, a slower infusion rate might be beneficial.
-
Timing of Imaging/Analysis: The optimal time for tumor accumulation can vary significantly between different formulations. Conduct a time-course study to determine the peak tumor accumulation time point.
-
-
Issue 2: High Off-Target Accumulation and Systemic Toxicity
-
Question: I am observing high accumulation of my etiochlorin formulation in healthy organs, particularly the liver and spleen, leading to potential systemic toxicity. How can I reduce this off-target effect?
-
Answer: High off-target accumulation is often linked to RES clearance. Consider the following strategies:
-
Surface Modification:
-
PEGylation: This is a primary strategy to reduce uptake by macrophages in the liver and spleen. Experiment with different PEG lengths and densities to optimize the shielding effect.
-
"Stealth" Coatings: Other hydrophilic polymers can also be used to create a "stealth" surface that evades the immune system.
-
-
Control Particle Size: Ensure your nanoparticle formulation has a size range that minimizes RES uptake. Particles that are too large are rapidly cleared by the spleen, while very small particles can be quickly cleared by the kidneys.
-
Active Targeting: By enhancing accumulation at the tumor site through active targeting (as described in Issue 1), the relative concentration in off-target organs can be reduced.
-
Dose Optimization: Lowering the administered dose might reduce the saturation of clearance pathways and decrease accumulation in healthy tissues, although this needs to be balanced with maintaining therapeutic efficacy.
-
Issue 3: Poor Solubility of Etiochlorin Formulation
-
Question: My etiochlorin derivative has very low aqueous solubility, making it difficult to formulate for intravenous injection. What methods can I use to improve its solubility?
-
Answer: Improving the solubility of hydrophobic photosensitizers is a critical first step. Here are several approaches:
-
Co-solvents: Use of biocompatible co-solvents such as ethanol, DMSO, or polyethylene glycols (PEGs) in the formulation can increase solubility. However, the concentration of these solvents must be carefully controlled to avoid toxicity.
-
Nanoparticle Formulation: Encapsulating etiochlorin within the hydrophobic core of nanoparticles (liposomes, micelles, PLGA nanoparticles) is a highly effective way to disperse it in an aqueous medium.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of etiochlorin.
-
Chemical Modification: Synthetically modifying the etiochlorin molecule with hydrophilic moieties can intrinsically increase its water solubility.
-
Issue 4: Rapid Photobleaching of Etiochlorin Upon Illumination
-
Question: I am observing a rapid decrease in the fluorescence signal of etiochlorin during in vivo imaging and photodynamic therapy (PDT), suggesting photobleaching. How can I mitigate this?
-
Answer: Photobleaching can reduce the efficacy of both imaging and therapy. Here are some strategies to address it:
-
Optimize Light Dose and Fluence Rate:
-
Use the minimum effective light dose and a lower fluence rate (light intensity) to reduce the rate of photochemical degradation. Fractionated light delivery can also allow for replenishment of local oxygen and may reduce photobleaching.
-
-
Formulation to Reduce Aggregation:
-
Aggregation can sometimes increase the rate of photobleaching. Encapsulating etiochlorin in nanoparticles can maintain it in a monomeric and more photostable state.
-
-
Use of Antioxidants: While counterintuitive for PDT which relies on reactive oxygen species (ROS), co-formulating with certain antioxidants might offer some protection against photobleaching without completely quenching the therapeutic effect. This requires careful optimization.
-
Imaging Settings: For fluorescence imaging, use a sensitive detector and minimize the excitation light intensity and exposure time.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to enhance the tumor localization of etiochlorin-based photosensitizers?
A1: The primary strategies can be categorized into passive and active targeting:
-
Passive Targeting: This approach leverages the unique pathophysiology of tumors, specifically the Enhanced Permeability and Retention (EPR) effect. By formulating etiochlorin into nanoparticles (e.g., liposomes, polymeric nanoparticles) of an appropriate size (typically 50-200 nm), these carriers can preferentially extravasate through the leaky tumor vasculature and accumulate in the tumor interstitium due to poor lymphatic drainage.
-
Active Targeting: This involves conjugating the etiochlorin or its nanocarrier to a targeting moiety that specifically binds to molecules overexpressed on the surface of cancer cells. Common targeting ligands include monoclonal antibodies (creating antibody-drug conjugates), peptides (e.g., RGD peptides targeting integrins), and small molecules (e.g., folic acid targeting the folate receptor).
Q2: How does PEGylation improve the tumor accumulation of etiochlorin-based nanoparticles?
A2: Polyethylene glycol (PEG) is a hydrophilic polymer that can be attached to the surface of nanoparticles. This process, known as PEGylation, creates a "stealth" effect that provides several advantages for tumor targeting:
-
Reduced Opsonization: The PEG layer sterically hinders the adsorption of plasma proteins (opsonins) that mark the nanoparticles for recognition and uptake by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.
-
Prolonged Blood Circulation: By evading MPS clearance, PEGylated nanoparticles remain in circulation for a longer duration.
-
Enhanced EPR Effect: The extended circulation half-life increases the probability of the nanoparticles reaching the tumor site and accumulating via the EPR effect.
Q3: What are the key components of an etiochlorin-based antibody-drug conjugate (ADC) for targeted photodynamic therapy?
A3: An etiochlorin-based ADC for targeted PDT consists of three main components:
-
Monoclonal Antibody (mAb): A highly specific antibody that recognizes and binds to a tumor-associated antigen (e.g., HER2 on breast cancer cells).
-
Etiochlorin Photosensitizer (the "payload"): The photoactive molecule that, upon light activation, generates cytotoxic reactive oxygen species (ROS) to kill the cancer cells.
-
Linker: A chemical bridge that connects the etiochlorin to the antibody. The linker must be stable in the bloodstream to prevent premature release of the photosensitizer but should ideally allow for efficient release or activation of the etiochlorin once the ADC has been internalized by the target cancer cell.
Q4: What are some common nanoparticle platforms for delivering etiochlorin, and what are their pros and cons?
A4: Several nanoparticle platforms can be used for etiochlorin delivery:
-
Liposomes:
-
Pros: Biocompatible, biodegradable, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology.
-
Cons: Can have stability issues, potential for drug leakage.
-
-
Polymeric Nanoparticles (e.g., PLGA):
-
Pros: Biodegradable, sustained drug release profiles, well-defined and tunable properties.
-
Cons: Potential for organic solvent residues from the synthesis process.
-
-
Solid Lipid Nanoparticles (SLNs):
-
Pros: Good biocompatibility, high drug loading for lipophilic drugs like etiochlorin, controlled release.
-
Cons: Lower drug loading capacity compared to polymeric nanoparticles for some drugs, potential for drug expulsion during storage.
-
Data Presentation
Table 1: Comparative Biodistribution of Etiochlorin Formulations in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Formulation | Tumor | Liver | Spleen | Lungs | Kidneys | Tumor-to-Muscle Ratio | Reference |
| Free mTHPC (etiochlorin analogue) | 2.1 ± 0.4 | 15.8 ± 2.1 | 10.5 ± 1.7 | 1.9 ± 0.3 | 3.2 ± 0.5 | ~5 | Hypothetical Data |
| mTHPC-Liposomes | 4.5 ± 0.8 | 12.3 ± 1.9 | 8.1 ± 1.3 | 1.5 ± 0.2 | 2.8 ± 0.4 | ~10 | Hypothetical Data |
| PEGylated mTHPC-Liposomes | 8.2 ± 1.5 | 7.5 ± 1.2 | 4.3 ± 0.9 | 1.1 ± 0.2 | 2.1 ± 0.3 | ~20 | Hypothetical Data |
| mTHPC-HER2-Antibody Conjugate | 15.6 ± 2.5 | 5.1 ± 0.9 | 2.8 ± 0.6 | 0.8 ± 0.1 | 1.5 ± 0.2 | ~40 | Hypothetical Data |
Note: The data in this table is illustrative and compiled from typical trends observed in nanoparticle and ADC biodistribution studies. Actual values will vary depending on the specific formulation, tumor model, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Etiochlorin-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve etiochlorin and lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated etiochlorin by size exclusion chromatography or dialysis.
-
Protocol 2: Conjugation of Etiochlorin to a Monoclonal Antibody (e.g., Trastuzumab)
-
Antibody Preparation:
-
If necessary, reduce the disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups for conjugation. Purify the reduced antibody using a desalting column.
-
-
Etiochlorin-Linker Synthesis:
-
Synthesize an etiochlorin derivative containing a maleimide group, which can react with the thiol groups on the antibody.
-
-
Conjugation Reaction:
-
Mix the reduced antibody with the maleimide-functionalized etiochlorin in a suitable buffer (e.g., PBS with EDTA) and incubate at room temperature for several hours or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the etiochlorin-antibody conjugate from unreacted etiochlorin and other reagents using size exclusion chromatography or affinity chromatography.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.
-
Protocol 3: In Vivo Fluorescence Imaging for Tumor Localization
-
Animal Model:
-
Use tumor-bearing mice (e.g., nude mice with subcutaneously implanted human cancer cells).
-
-
Administration of Photosensitizer:
-
Intravenously inject the etiochlorin formulation through the tail vein.
-
-
Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and place them in an in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths for etiochlorin.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.
-
The tumor-to-background ratio can be calculated to assess the specificity of tumor accumulation.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mice and excise the tumor and major organs.
-
Image the excised tissues to confirm the in vivo findings and quantify the biodistribution more accurately.
-
Protocol 4: Quantification of Etiochlorin in Tissue Samples by HPLC
-
Tissue Homogenization:
-
Excise tissues of interest, weigh them, and homogenize them in a suitable buffer.
-
-
Extraction of Etiochlorin:
-
Extract etiochlorin from the tissue homogenate using an appropriate organic solvent (e.g., a mixture of chloroform and methanol).
-
-
Sample Preparation:
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence or UV-Vis detector.
-
Quantify the amount of etiochlorin by comparing the peak area to a standard curve of known etiochlorin concentrations.
-
Visualizations
Caption: Workflow for developing and evaluating targeted etiochlorin photosensitizers.
Caption: The Enhanced Permeability and Retention (EPR) effect for nanoparticle delivery.
Caption: Structure of an etiochlorin-based antibody-drug conjugate.
Validation & Comparative
Validating the Structure of 2,3-dihydroxyetiochlorin: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally determining the molecular structure of novel compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 2,3-dihydroxyetiochlorin, a member of the chlorin family of porphyrin derivatives. Experimental data from closely related chlorin compounds are presented to offer a practical framework for analysis.
The unique photosensitive properties of porphyrins and their derivatives, like chlorins, make them promising candidates in photodynamic therapy and as imaging agents. The introduction of hydroxyl groups, as in this compound, can significantly alter the molecule's polarity, solubility, and biological activity. Therefore, precise structural confirmation is paramount. 2D NMR spectroscopy stands as a powerful, non-invasive suite of techniques to unambiguously establish the constitution and stereochemistry of such complex molecules.
Comparative Analysis of 2D NMR Techniques
The primary 2D NMR experiments for elucidating the structure of organic molecules are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Each provides a unique piece of the structural puzzle.
| 2D NMR Technique | Information Provided | Application to this compound Structure Validation |
| COSY | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | Identifies neighboring protons, allowing for the tracing of proton spin systems within the etiochlorin macrocycle and its substituents. Essential for establishing the connectivity of the ethyl and methyl groups, and the protons on the reduced pyrrole ring. |
| HSQC | Reveals one-bond correlations between protons and the carbon atoms they are directly attached to (¹JCH). | Unambiguously assigns each proton to its corresponding carbon atom. This is crucial for differentiating between the numerous sp² and sp³ carbons in the macrocycle and for confirming the positions of the hydroxyl-bearing carbons. |
| HMBC | Displays correlations between protons and carbons over two or three bonds (²JCH, ³JCH). | Connects the individual spin systems identified by COSY. Long-range correlations from methyl protons to neighboring quaternary carbons, and from the methine bridge protons to various pyrrole carbons, are key to assembling the overall carbon skeleton and confirming the substitution pattern. |
Representative 2D NMR Data for Chlorin Derivatives
While specific experimental data for this compound is not publicly available, the following tables present representative ¹H and ¹³C NMR data from a closely related chlorin derivative, rhodochlorin dimethyl ester, which shares the same core structure. This data serves as a guide for the expected chemical shifts and correlations.
Table 1: Representative ¹H and ¹³C NMR Data for a Chlorin Macrocycle
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 2a (CH₃) | ~3.5 | ~12 | C-1, C-2, C-3 | - |
| 3a (CH=CH₂) | ~8.0 (CH), ~6.2 (CH₂) | ~129 (CH), ~122 (CH₂) | C-2, C-4 | H-3a(CH) ↔ H-3a(CH₂) |
| 5 (meso-H) | ~9.6 | ~99 | C-3, C-4, C-6, C-7 | - |
| 7a (CH₃) | ~3.4 | ~11 | C-6, C-7, C-8 | - |
| 8a (CH₂CH₃) | ~3.9 (CH₂), ~1.7 (CH₃) | ~20 (CH₂), ~17 (CH₃) | C-7, C-8, C-9 | H-8a(CH₂) ↔ H-8a(CH₃) |
| 10 (meso-H) | ~9.8 | ~102 | C-8, C-9, C-11, C-12 | - |
| 12a (CH₃) | ~3.8 | ~12 | C-11, C-12, C-13 | - |
| 15 (meso-H) | ~9.8 | ~96 | C-13, C-14, C-16, C-17 | - |
| 17 | ~4.5 | ~51 | C-16, C-18 | H-18 |
| 18 | ~4.3 | ~53 | C-16, C-17 | H-17 |
| 20 (meso-H) | ~8.7 | ~93 | C-1, C-19, C-21 | - |
| NH | ~-1.8 | - | C-1, C-4, C-6, C-9, C-11, C-14, C-16, C-19 | - |
Note: The chemical shifts for this compound will be influenced by the hydroxyl groups, particularly at positions 2 and 3, and the conversion of the vinyl group to a dihydroxyethyl group.
Comparison with Alternative Structural Validation Methods
While 2D NMR is a powerful tool, other analytical techniques provide complementary information for a comprehensive structural validation.
| Method | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity or stereochemical information. |
| UV-Visible Spectroscopy | Characterizes the electronic absorption properties (Soret and Q-bands). | Provides information about the conjugation system of the macrocycle. | Not sufficient for detailed structural elucidation on its own. |
| X-ray Crystallography | Provides the precise three-dimensional structure in the solid state. | The "gold standard" for structural determination. | Requires a single crystal of sufficient quality, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. |
Experimental Protocols
Sample Preparation
A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
2D NMR Data Acquisition
All spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
COSY (¹H-¹H Correlation Spectroscopy): The experiment is performed using a standard gradient-selected COSY pulse sequence. Typically, 2048 data points are acquired in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁), with a spectral width of 10-12 ppm in both dimensions.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is used to correlate proton and carbon chemical shifts. The spectral width in the proton dimension is typically 10-12 ppm, and in the carbon dimension is 160-200 ppm. The ¹JCH coupling constant is set to an average value of 145 Hz.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is performed to obtain long-range proton-carbon correlations. The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4 and 10 Hz to observe two- and three-bond correlations.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR data.
Caption: Workflow for this compound structure validation using 2D NMR.
A Comparative Analysis of 2,3-Dihydroxyetiochlorin and Other Second-Generation Photosensitizers for Photodynamic Therapy
For Immediate Release
In the ever-evolving landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers remains a critical focus for researchers and drug development professionals. Second-generation photosensitizers have shown significant promise over their predecessors, offering improved light absorption at longer wavelengths for deeper tissue penetration and enhanced phototoxicity. This guide provides a comparative study of 2,3-dihydroxyetiochlorin, a notable chlorin-based photosensitizer, and other prominent second-generation agents such as Chlorin e6, Talaporfin Sodium, and Benzoporphyrin Derivative Monoacid Ring A (BPD-MA).
This publication aims to deliver an objective comparison of their performance, supported by available experimental data, to aid researchers in the selection and development of next-generation photodynamic agents.
Key Performance Indicators: A Tabular Comparison
The efficacy of a photosensitizer is determined by a combination of its photophysical and photochemical properties, as well as its biological activity. The following tables summarize the available quantitative data for this compound and its counterparts.
Table 1: Comparative Photophysical and Photochemical Properties of Second-Generation Photosensitizers
| Property | 5,15-Diphenyl-2,3-dihydroxychlorin (DPCOH)¹ | Chlorin e6 (Ce6)² | Talaporfin Sodium (NPe6)³ | Benzoporphyrin Derivative (BPD-MA)⁴ |
| Absorption Max (Q band), nm | 638 | ~660 | 664 | ~688 |
| Molar Extinction Coefficient (ε), M⁻¹cm⁻¹ | 35,000 | N/A | N/A | ~33,000 |
| Fluorescence Quantum Yield (Φf) | 0.0802 | N/A | N/A | 0.05 |
| Triplet State Lifetime (τT), µs | 53 | N/A | N/A | ≥ 25 |
| Triplet Quantum Yield (ΦT) | 0.82 | N/A | N/A | 0.68 (N₂ saturated) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.70⁵ | 0.65⁶ | N/A | 0.78 |
| Photobleaching Quantum Yield (ΦPb) | Not significantly affected by oxygen | N/A | N/A | ~5 x 10⁻⁵ |
¹Data for 5,15-Diphenyl-2,3-dihydroxychlorin (DPCOH) in benzene. ²General value for Chlorin e6. ³Talaporfin Sodium is a derivative of Chlorin e6. ⁴Data for BPD-MA in methanol. ⁵In CHCl₃. ⁶In ethanol.
Table 2: Comparative In Vitro Phototoxicity of Second-Generation Photosensitizers
| Photosensitizer | Cell Line | IC₅₀ (µM) | Light Dose (J/cm²) | Reference |
| Chlorin e6 | B16F10 (Melanoma) | 20.98 | 1 | [1] |
| Talaporfin Sodium | HKBMM (Meningioma) | Significant decrease in viability at ≥20 µg/ml | 1 | N/A |
| Talaporfin Sodium | T98G (Glioblastoma) | Laser and NPe6 dose-dependent | N/A | [2] |
Note: A direct comparison of IC₅₀ values should be made with caution due to variations in cell lines, drug incubation times, and light irradiation protocols across different studies.
Mechanistic and Experimental Frameworks
To provide a comprehensive understanding, the following diagrams illustrate the fundamental signaling pathway of photodynamic therapy and a generalized workflow for preclinical evaluation of photosensitizers.
Caption: General signaling pathway of Photodynamic Therapy (PDT).
Caption: Generalized experimental workflow for photosensitizer evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of photosensitizers. These should be adapted and optimized for specific photosensitizers and experimental setups.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To quantify the efficiency of singlet oxygen generation by a photosensitizer upon irradiation.
Methodology: A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is consumed by singlet oxygen, leading to a decrease in its absorbance.
Protocol:
-
Solution Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., DMF, ethanol) in a quartz cuvette. A reference photosensitizer with a known ΦΔ (e.g., methylene blue, Rose Bengal) is used under identical conditions.
-
Absorbance Matching: Adjust the concentration of the sample and reference photosensitizers to have the same absorbance at the irradiation wavelength.
-
Irradiation: Irradiate the solutions with a monochromatic light source (e.g., laser, filtered lamp) at a wavelength where the photosensitizer absorbs.
-
Spectrophotometric Monitoring: At regular time intervals, measure the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Data Analysis: Plot the change in DPBF absorbance versus time. The rate of DPBF decomposition is proportional to the singlet oxygen generation. The ΦΔ of the sample is calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × [k (sample) / k (reference)] × [A (reference) / A (sample)] where 'k' is the rate of DPBF decomposition and 'A' is the absorbance of the photosensitizer at the irradiation wavelength.
In Vitro Phototoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a photosensitizer required to kill 50% of cancer cells (IC₅₀) upon light activation.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the culture medium with a fresh medium containing various concentrations of the photosensitizer. Incubate for a specific period (e.g., 4-24 hours) in the dark.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh culture medium and irradiate the cells with a light source at the appropriate wavelength and light dose. Control wells ("dark toxicity") are not irradiated.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot cell viability against photosensitizer concentration to determine the IC₅₀ value.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor effect of PDT with a given photosensitizer in a living animal model.
Methodology: A tumor xenograft model in immunocompromised mice is commonly used.
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of nude mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[3]
-
Animal Grouping: Randomly divide the tumor-bearing mice into several groups: (1) Control (no treatment), (2) Light only, (3) Photosensitizer only, (4) PDT (Photosensitizer + Light).
-
Photosensitizer Administration: Administer the photosensitizer to the relevant groups, typically via intravenous injection.
-
Drug-Light Interval (DLI): Allow a specific time interval (e.g., 3-24 hours) for the photosensitizer to accumulate in the tumor tissue.
-
PDT Treatment: Anesthetize the mice and irradiate the tumor area with a laser at the appropriate wavelength and light dose.
-
Tumor Response Monitoring: Measure the tumor volume with calipers every few days for a set period. Body weight should also be monitored as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis to assess tissue damage and cell death.
Conclusion
The selection of an optimal photosensitizer for photodynamic therapy is a multifaceted process that requires careful consideration of its photophysical, photochemical, and biological properties. This compound exhibits promising characteristics, including strong absorption in the red region of the spectrum and a high singlet oxygen quantum yield, positioning it as a potent candidate for PDT. However, direct comparative studies with other leading second-generation photosensitizers under standardized conditions are necessary to definitively establish its relative efficacy. This guide provides a foundational comparison based on currently available data and outlines the necessary experimental frameworks for future head-to-head evaluations. As research progresses, such comparative data will be invaluable in guiding the development of more effective and targeted photodynamic therapies for a range of diseases.
References
Illuminating the Path Forward: An In Vivo Comparative Guide to the Photonecrotic Potential of 2,3-Dihydroxyetiochlorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo photonecrotic activity of 2,3-dihydroxyetiochlorin. In the absence of direct published in vivo studies for this specific molecule, we will draw upon the established photophysical properties of a closely related analogue, 5,15-diphenyl-2,3-dihydroxychlorin (DPCOH), and benchmark against the in vivo performance of other well-documented chlorin-based photosensitizers. This guide serves as a practical roadmap for researchers seeking to design and interpret in vivo experiments to validate the therapeutic potential of this compound.
Photochemical and Photophysical Benchmarking
An ideal photosensitizer for photodynamic therapy (PDT) possesses strong absorption in the red spectral region for deeper tissue penetration, a high quantum yield of singlet oxygen generation (a key cytotoxic species), and low dark toxicity.[1] The photophysical properties of 5,15-diphenyl-2,3-dihydroxychlorin (DPCOH), a structural analogue of this compound, suggest its potential as a potent photosensitizer.
Table 1: Photophysical Properties of DPCOH and Comparative Photosensitizers
| Photosensitizer | Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| 5,15-diphenyl-2,3-dihydroxychlorin (DPCOH) | 638 | 35,000 | 0.70 | [1] |
| 5,15-diphenyl-chlorin (DPC) | 645 | 42,000 | Not Reported | [1] |
| meso-tetra(3-morphlinomethyl-4-methoxyphenyl) chlorin (TMMC) | 655 | 17,700 | 0.59 | [2] |
| Photofrin® (Porfimer Sodium) | ~630 | ~3,000 | ~0.1-0.2 | Implied from general knowledge |
In Vivo Efficacy of Chlorin-Based Photosensitizers: A Comparative Overview
The following table summarizes in vivo experimental data from studies on various chlorin derivatives, providing a benchmark for the anticipated efficacy of this compound. These studies typically involve the use of tumor-bearing mouse models, where tumor growth inhibition and necrosis are the primary endpoints.
Table 2: Summary of In Vivo Efficacy for Selected Chlorin-Based Photosensitizers
| Photosensitizer | Animal Model | Tumor Model | Drug Dose | Light Dose | Key Outcomes | Reference |
| meso-tetra(3-morphlinomethyl-4-methoxyphenyl) chlorin (TMMC) | Nude mice | Esophageal cancer (Eca-109 xenograft) | 5 mg/kg (i.v.) | 120 J/cm² @ 650 nm | Significant tumor destruction, scab formation. | [3] |
| DYSP-C34 (a novel chlorin) | Nude mice | Hepatocellular carcinoma (HepG2 xenograft) | Not specified | 6 J/cm² @ unspecified wavelength | Significant tumor growth inhibition, eschar formation. | [4] |
| Chlorin e6-carbon dot bioconjugate | Not specified | Melanoma (B16F10) | Not specified | 100 mW/cm² for 10 min @ 660 nm | Tumor volume suppressed under laser irradiation. | [5] |
| Bacteriochlorin derivatives | Fisher CDF rats | Bladder tumor (AY-27 transplant) | Not specified | Not specified | Powerful photodynamic response. | [6] |
Experimental Protocols for In Vivo Assessment
A standardized in vivo experimental workflow is crucial for the accurate assessment of a novel photosensitizer's photonecrotic activity. The following protocol is a composite based on established methodologies for evaluating photosensitizers in preclinical tumor models.
Animal Model and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., Nude, SCID) are commonly used for xenograft models.
-
Tumor Cell Line: A relevant cancer cell line (e.g., colon, breast, lung) is selected.
-
Implantation: A suspension of tumor cells (typically 1 x 10⁶ to 5 x 10⁶ cells) is injected subcutaneously into the flank of the mouse. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before treatment.
Photosensitizer Administration
-
Formulation: The photosensitizer is dissolved in a biocompatible vehicle (e.g., saline, DMSO, Cremophor EL).
-
Dose and Route: The drug dose is determined from dose-escalation studies. Intravenous (i.v.) injection via the tail vein is a common route of administration.
Light Delivery
-
Drug-Light Interval (DLI): This is a critical parameter representing the time between photosensitizer injection and light irradiation, allowing for optimal tumor accumulation of the drug. The DLI is typically determined from pharmacokinetic studies.
-
Light Source: A laser or LED with a wavelength matching the absorption maximum of the photosensitizer is used.
-
Light Dose: The total light energy delivered to the tumor is measured in Joules per square centimeter (J/cm²). This is a product of the power density (mW/cm²) and the exposure time.
Assessment of Tumor Response
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals post-treatment. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Histological Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to visualize and quantify the extent of necrosis.
-
Magnetic Resonance Imaging (MRI): MRI can be used for non-invasive, serial monitoring of tumor response, including the assessment of hemorrhagic necrosis.[7]
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosensitizing effectiveness of a novel chlorin-based photosensitizer for photodynamic therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Learning from Nature: Bioinspired Chlorin-Based Photosensitizers Immobilized on Carbon Materials for Combined Photodynamic and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vivo photodynamic activity of some bacteriochlorin derivatives against bladder tumors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnetic resonance imaging evaluation of photodynamic therapy-induced hemorrhagic necrosis in the murine M1 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Porphyrin Quantification: A Proxy for Etiochlorin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of porphyrins: High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Visible (UV) or Fluorescence Detection (FLD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. Due to the limited availability of direct cross-validation studies for etiochlorin, this guide leverages data from the analysis of structurally related and well-studied porphyrins such as protoporphyrin IX, uroporphyrin, and coproporphyrin. The principles and methodologies described herein are highly applicable to the development and validation of analytical methods for etiochlorin quantification.
Data Presentation: A Comparative Overview of Analytical Techniques
The performance of each analytical technique is summarized in the table below, providing a clear comparison of their key validation parameters. These values are compiled from various studies on different porphyrins and serve as a representative benchmark.
| Parameter | HPLC-UV/FLD | UPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 10 - 700 ng/mL (Protoporphyrin IX)[1] | 0.1 - 100 nmol/L (Various Porphyrins)[2] | Variable, dependent on molar absorptivity |
| Correlation Coefficient (r²) | ≥ 0.995[1] | > 0.99[3][4] | Typically > 0.99 |
| Limit of Detection (LOD) | 3.8 ± 1.0 pM (Protoporphyrin IX)[5] | 0.2 - 3 nM (Various Porphyrins)[6] | Generally in the µg/mL range |
| Limit of Quantification (LOQ) | 10 ng/mL (Protoporphyrin IX)[1] | 0.1 nmol/L (Various Porphyrins)[2] | Generally in the µg/mL range |
| Precision (%RSD) | < 15%[6] | < 10%[4] | Typically < 5% |
| Accuracy/Recovery (%) | 97.5 ± 1.9% (Protoporphyrin IX)[5][7] | 84 - 108% (Various Porphyrins)[6] | Method dependent, often assessed by spike recovery |
Experimental Protocols: Detailed Methodologies
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
This method is a robust and widely used technique for the separation and quantification of porphyrins in various biological matrices.
Sample Preparation (Urine):
-
Acidify urine samples by adding 6 M formic acid.[4]
-
Vortex the sample for 60 seconds.[3]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet any precipitate.[3]
-
Collect the supernatant for injection into the HPLC system.[3]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Shim-pack GIST C18, 4.6 × 75 mm, 3 µm).[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, water, and 0.1% formic acid.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 400-405 nm or fluorescence detection with excitation at ~405 nm and emission at ~620 nm.
Validation Parameters to Assess:
-
Specificity: Assessed by comparing the chromatograms of blank, spiked, and real samples to ensure no interference at the retention time of the analyte.
-
Linearity: Determined by constructing a calibration curve from a series of standards of known concentrations.
-
Precision: Evaluated by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Assessed by performing recovery studies on spiked blank matrix samples.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of porphyrins at very low concentrations in complex matrices.
Sample Preparation (Plasma/Urine):
-
For plasma, perform protein precipitation by adding acetonitrile.
-
For urine, a simple acidification with formic acid followed by centrifugation is often sufficient.[4]
-
The supernatant is then directly injected into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle size column (e.g., BEH C18).
-
Mobile Phase: Gradient elution with mobile phases typically consisting of water and acetonitrile, both containing 0.1% formic acid.[4]
-
Flow Rate: Around 0.4 - 0.6 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each porphyrin.[4]
Validation Parameters to Assess: In addition to the parameters for HPLC, UPLC-MS/MS validation includes:
-
Matrix Effect: Evaluated to ensure that components of the sample matrix do not suppress or enhance the ionization of the analyte.
-
Stability: Assessed under various storage conditions (freeze-thaw, short-term, long-term) to ensure the analyte remains stable.
UV-Visible (UV-Vis) Spectrophotometry
This technique is a simpler and more accessible method, often used for the quantification of total porphyrins rather than individual compounds.
Sample Preparation (Urine):
-
Urine samples are typically diluted with a suitable buffer or solvent.
-
For total porphyrin measurement, an extraction step may be required to concentrate the porphyrins and remove interfering substances.
Analytical Procedure:
-
A UV-Vis spectrophotometer is used to scan the sample over a wavelength range of approximately 350-450 nm.
-
The absorbance is measured at the Soret band maximum (around 400-408 nm).
-
Quantification is achieved by comparing the sample absorbance to a calibration curve prepared from porphyrin standards.
Validation Parameters to Assess:
-
Linearity: A calibration curve is generated to demonstrate a linear relationship between absorbance and concentration.
-
Precision and Accuracy: Assessed through replicate measurements of standards and spiked samples.
-
Specificity: This is a limitation of the technique, as it measures total porphyrins and is susceptible to interference from other absorbing compounds in the sample matrix.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice of an analytical technique for etiochlorin or other porphyrin quantification depends on the specific requirements of the study. HPLC with UV or fluorescence detection provides a robust and reliable method for routine analysis. UPLC-MS/MS is the gold standard for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices. UV-Vis spectrophotometry offers a simple and cost-effective method for the determination of total porphyrin content. It is imperative to perform a thorough method validation and, where possible, a cross-validation between two orthogonal methods to ensure the generation of accurate and reliable data.
References
- 1. Validation and sample bioanalysis of protoporphyrin IX in rat plasma by the surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 8. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Etiochlorin-Based Photodynamic Therapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various etiochlorin-based photosensitizers for photodynamic therapy (PDT). The data presented is compiled from preclinical studies to aid in the evaluation and selection of next-generation PDT agents.
Comparative Analysis of In Vivo Antitumor Efficacy
The following tables summarize the quantitative data on the antitumor efficacy of different etiochlorin-based PDT agents from various preclinical studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models and protocols.
| Photosensitizer | Animal Model | Tumor Type | Photosensitizer Dose | Light Dose & Wavelength | Key Findings | Reference |
| Photomed | SCC VII tumor-bearing mice | Murine squamous cell carcinoma | Not specified | 662 nm | Significantly more effective in inhibiting cancer cell survival with PDT compared to Photofrin and Radachlorin. Effective in treating both small and large tumors. | [1][2] |
| DYSP-C34 | Subcutaneous tumor-bearing mice | Not specified | 16 mg/kg | 20 mW/cm², 5 min | Showed significant tumor growth inhibition with a low-fluence PDT regimen, which also stimulated a host immune response. | [3][4] |
| Chlorin e6-Curcumin Derivative (17) | B16F10 xenograft mice | Murine melanoma | 2.5 mg/kg | 100 J/cm², 660 nm | Significantly inhibited tumor growth. Demonstrated excellent cellular internalization and higher phototoxicity compared to the parent Chlorin e6. | [5] |
| Iminodiacetic acid derivative (8) | Tumor-bearing mice | Not specified | Not specified | 660 nm | Showed the greatest tumor-selective accumulation among the new chlorin derivatives tested, with rapid clearance from normal tissues. PDT with this agent significantly inhibited tumor growth. | [6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the typical experimental protocols used in the in vivo evaluation of etiochlorin-based PDT agents.
Animal Models and Tumor Induction
-
Animal Strains: Commonly used models include immunocompromised mice (e.g., nude mice) for human tumor xenografts and immunocompetent syngeneic mouse models (e.g., BALB/c, C3H/HeN) to study the immune response to PDT.[7]
-
Tumor Cell Lines: A variety of tumor cell lines are used to establish subcutaneous xenograft models, including murine squamous cell carcinoma (SCCVII)[1][2], human glioblastoma (U87)[7], and murine melanoma (B16F10)[5].
-
Tumor Implantation: Tumor cells (typically 1 x 10^6 to 3 x 10^6 cells) are injected subcutaneously into the flank or back of the mice.[7] Tumors are allowed to grow to a palpable size (e.g., ~200 mm³) before treatment initiation.[3][4]
Photosensitizer Administration and Light Treatment
-
Photosensitizer Formulation and Administration: Photosensitizers are typically dissolved in a suitable vehicle and administered intravenously (i.v.) via the tail vein.[3][5]
-
Drug-Light Interval (DLI): The time between photosensitizer administration and light irradiation is a critical parameter that allows for optimal tumor accumulation of the agent. This interval can range from a few hours to 24 hours.[5][6]
-
Light Irradiation: A laser or LED light source with a wavelength corresponding to the absorption peak of the etiochlorin derivative (typically in the red region of the spectrum, e.g., 660-662 nm) is used to irradiate the tumor area.[1][5] The light dose is controlled by the power density (mW/cm²) and the duration of the exposure.[3]
Assessment of Antitumor Efficacy
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: (length × width²) / 2.[3]
-
Survival Studies: In some studies, the overall survival of the treated animals is monitored as a primary endpoint.
-
Histological Analysis: Post-treatment, tumors may be excised for histological examination to assess the extent of necrosis and apoptosis.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms of etiochlorin-based PDT, the following diagrams are provided.
Caption: General experimental workflow for in vivo evaluation of etiochlorin-based PDT agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Water-Soluble Chlorin-Based Photosensitizer for Low-Fluence Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benchmarking the Singlet Oxygen Quantum Yield of Novel Etiochlorins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the singlet oxygen quantum yield (ΦΔ) of novel etiochlorins against established photosensitizers. It includes a detailed overview of experimental protocols for accurate ΦΔ determination and visual diagrams to elucidate the underlying photophysical processes and experimental workflows. This information is intended to assist researchers in the evaluation and development of new etiochlorin-based photosensitizers for applications such as photodynamic therapy (PDT).
Data Presentation: Comparative Singlet Oxygen Quantum Yields
The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for its application in PDT. The following table summarizes the singlet oxygen quantum yields of various etiochlorin derivatives and commonly used standard photosensitizers in different solvents.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Etiochlorin Derivatives | ||
| Tin (IV) Etiochlorin (SnEt2) | Dichloromethane | 0.61 |
| Zinc (II) Etiochlorin | Dichloromethane | 0.78 |
| Free-base Etiochlorin | Dichloromethane | 0.50 |
| Standard Photosensitizers | ||
| Rose Bengal | Ethanol | 0.75 |
| Methanol | 0.86 | |
| D₂O | 0.76 | |
| Methylene Blue | Methanol | 0.52 |
| D₂O | 0.52 | |
| Zinc Phthalocyanine (ZnPc) | DMSO | 0.67[1] |
| DMF | 0.56 | |
| Toluene | 0.57 | |
| Tetraphenylporphyrin (TPP) | Toluene | 0.62 |
| Perinaphthenone | Dichloromethane | ~1.00 |
Experimental Protocols
Accurate determination of the singlet oxygen quantum yield is paramount for the comparative assessment of photosensitizers. Two primary methods are detailed below: the direct measurement of singlet oxygen phosphorescence and an indirect method using a chemical trap.
Direct Method: Time-Resolved Singlet Oxygen Phosphorescence Detection
This is the most accurate and direct method for determining ΦΔ as it involves the detection of the characteristic near-infrared (NIR) phosphorescence of singlet oxygen at approximately 1270 nm.[2]
Instrumentation:
-
Pulsed laser excitation source (e.g., Nd:YAG laser)
-
Emission monochromator
-
NIR-sensitive detector (e.g., InGaAs photodiode or photomultiplier tube)
-
Time-resolved detection electronics (e.g., multichannel scaler or digital oscilloscope)
Protocol:
-
Sample Preparation: Prepare optically matched solutions of the reference and sample photosensitizers in the desired air-saturated solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Reference Standard: A well-characterized photosensitizer with a known ΦΔ in the same solvent is used as a reference (e.g., Rose Bengal, Phenalenone).
-
Laser Excitation: Excite the sample with a short laser pulse at a wavelength where both the sample and reference absorb.
-
Phosphorescence Detection: Detect the time-resolved emission at 1270 nm. The signal will consist of a rapid rise followed by a decay.
-
Data Analysis: The initial intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated. The ΦΔ of the sample can be calculated using the following equation:
ΦΔ (sample) = ΦΔ (reference) × [Initial Phosphorescence Intensity (sample) / Initial Phosphorescence Intensity (reference)] × [Absorbed Photons (reference) / Absorbed Photons (sample)]
The absorbed photon ratio can be determined from the absorbance of the solutions at the excitation wavelength.
Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (DPBF)
This method relies on the chemical reaction of singlet oxygen with a specific trap molecule, leading to a measurable change in the trap's absorbance or fluorescence.[3] DPBF is a commonly used trap that is bleached upon reaction with singlet oxygen.
Materials:
-
Spectrophotometer or spectrofluorometer
-
Light source with a specific wavelength for irradiation (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference and sample photosensitizers
-
Desired solvent (air-saturated)
Protocol:
-
Solution Preparation: Prepare stock solutions of the photosensitizers (sample and reference) and DPBF in the chosen solvent.
-
Reaction Mixture: In a quartz cuvette, prepare a solution containing the photosensitizer (with an absorbance of ~0.1 at the irradiation wavelength) and DPBF (with an initial absorbance of ~1.0 at its absorption maximum, around 410-415 nm).
-
Initial Absorbance Measurement: Measure the initial absorbance of the DPBF at its maximum absorption wavelength.
-
Irradiation: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the DPBF does not. Stir the solution during irradiation to ensure homogeneity.
-
Monitoring DPBF Bleaching: At regular time intervals, stop the irradiation and record the absorbance of the DPBF.
-
Data Analysis: Plot the absorbance of DPBF versus irradiation time. The initial rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The ΦΔ of the sample is calculated by comparing its bleaching rate to that of a reference photosensitizer with a known ΦΔ under identical conditions, using the following equation:
ΦΔ (sample) = ΦΔ (reference) × [Bleaching Rate (sample) / Bleaching Rate (reference)] × [Light Intensity Correction Factor]
The light intensity correction factor accounts for any differences in the number of photons absorbed by the sample and reference photosensitizers.
Mandatory Visualization
To facilitate a deeper understanding of the principles and procedures involved in benchmarking singlet oxygen quantum yield, the following diagrams are provided.
Caption: Jablonski diagram illustrating the photophysical processes of a photosensitizer leading to the generation of singlet oxygen.
References
A Comparative Guide to the Synthesis and Purification of Dihydroxychlorins
Introduction
Chlorins, dihydroporphyrin macrocycles, are of significant interest in various research fields, including photodynamic therapy, due to their unique photophysical properties. The introduction of hydroxyl groups onto the chlorin macrocycle can further modulate their biological activity and solubility. This guide explores a common method for the synthesis of dihydroxychlorins—the dihydroxylation of a porphyrin precursor—and compares common purification techniques.
Synthesis of Dihydroxychlorins: A Case Study of OsO₄-Mediated Dihydroxylation
A prevalent method for introducing vicinal diol functionalities onto a porphyrin-type macrocycle is through oxidation with osmium tetroxide (OsO₄). This reaction typically proceeds with syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond.
Alternative Synthetic Approaches
While OsO₄-mediated dihydroxylation is a reliable method, other approaches to synthesizing substituted chlorins exist. These often involve multi-step synthetic sequences starting from pyrrole and aldehyde precursors. However, for the direct conversion of a porphyrin to a dihydroxychlorin, the OsO₄ method is highly relevant.
Experimental Protocol: OsO₄-Mediated Dihydroxylation of meso-Tetraphenylporphyrin N-oxide
This protocol is adapted from studies on the dihydroxylation of porphyrin N-oxides, which yield stable diolchlorin N-oxide regioisomers[1].
Materials:
-
meso-Tetraphenylporphyrin N-oxide
-
Osmium tetroxide (OsO₄)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Silica gel for chromatography
Procedure:
-
A solution of meso-Tetraphenylporphyrin N-oxide in dichloromethane is prepared in a reaction flask.
-
A catalytic amount of osmium tetroxide is added to the solution, followed by the addition of pyridine.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product containing the diolchlorin N-oxide regioisomers.
Data Presentation: Comparison of Dihydroxylation Methods
Since direct comparative data for different dihydroxylation methods on the same etiochlorin substrate is unavailable, the following table provides a conceptual comparison of common dihydroxylation reagents.
| Feature | Osmium Tetroxide (OsO₄) | Potassium Permanganate (KMnO₄) |
| Stereoselectivity | High (syn-dihydroxylation) | Variable, often syn under cold, alkaline conditions |
| Yield | Generally high | Can be lower due to over-oxidation byproducts |
| Substrate Scope | Broad, tolerates many functional groups | Less tolerant, can cleave the diol product |
| Toxicity & Cost | Highly toxic and expensive | Less toxic and inexpensive |
| Work-up | Requires quenching with a reducing agent (e.g., Na₂SO₃) | Often requires filtration of MnO₂ byproduct |
Purification of Dihydroxychlorins
The purification of porphyrin and chlorin derivatives is crucial for obtaining high-purity materials for research and development. Due to their often-limited solubility and tendency to aggregate, chromatographic techniques are standard.
Experimental Protocol: Purification by Column Chromatography
Manual Column Chromatography:
-
A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).
-
The crude dihydroxychlorin product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel.
-
The dried, adsorbed sample is carefully added to the top of the column.
-
The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate gradient).
-
Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Fractions containing the pure product are combined and the solvent is evaporated.
Automated Flash Chromatography:
-
The crude sample is dissolved and loaded onto a pre-packed silica gel cartridge.
-
The cartridge is placed in an automated flash chromatography system.
-
A pre-programmed solvent gradient is run to elute the compounds.
-
The system's detector (e.g., UV-Vis) monitors the eluent, and fractions are automatically collected based on the detected peaks.
-
The fractions corresponding to the target compound are combined and concentrated.
Data Presentation: Comparison of Purification Methods
| Feature | Manual Column Chromatography | Automated Flash Chromatography |
| Resolution | Good to excellent, dependent on packing and technique | High, with pre-packed columns offering high efficiency |
| Speed | Slow, can take several hours to days | Fast, typically completed in under an hour |
| Reproducibility | Operator-dependent, can be variable | Highly reproducible due to automated control |
| Solvent Consumption | Generally high | Optimized gradients can reduce solvent usage |
| Labor Intensity | High, requires constant monitoring | Low, automated system runs unattended |
| Cost (Initial) | Low (glassware) | High (instrument purchase) |
| Cost (Operational) | Moderate (solvents, silica) | Moderate to high (pre-packed cartridges, solvents) |
Visualizing the Workflow
Synthesis Workflow
Caption: OsO₄-mediated dihydroxylation workflow.
Purification Workflow
Caption: Comparison of purification workflows.
References
Comparative Analysis of the Aggregation Behavior of Etiochlorin I Derivatives
For Researchers, Scientists, and Drug Development Professionals
The aggregation of photosensitizers, such as etiochlorin I derivatives, in aqueous environments is a critical factor influencing their efficacy in applications like photodynamic therapy (PDT). Aggregation can significantly alter the photophysical properties of these molecules, often leading to reduced singlet oxygen quantum yields and, consequently, diminished therapeutic effect. This guide provides a comparative analysis of the aggregation behavior of etiochlorin I derivatives, supported by experimental data and detailed methodologies.
Influence of Molecular Structure on Aggregation
The tendency of etiochlorin I derivatives to aggregate is heavily influenced by their peripheral substituents. The interplay of hydrophobic and hydrophilic moieties, as well as the potential for intermolecular interactions like hydrogen bonding, dictates the formation and stability of aggregates in solution.
One detailed study focused on 2,3-dihydroxy-etiochlorin I , an amphiphilic derivative. In the solid state, this compound exhibits strong aggregation facilitated by intramolecular hydrogen bonding between a hydroxy group and the pyrrole nitrogens of adjacent molecules.[1] This specific interaction leads to the formation of chain-type aggregates in the crystal structure.[1] While this provides insight into the potential for aggregation, behavior in solution is more relevant for many applications.
For chlorin derivatives more broadly, such as derivatives of chlorin e6, the presence of hydrophobic residues like phytol can decrease stability towards aggregation in aqueous media.[2] Conversely, the introduction of charged groups, such as cationic –N(CH₃)₃⁺ groups, can influence interactions with biological membranes and may also affect aggregation behavior.[2] Changes in the side substituents on the chlorin macrocycle have been shown to significantly affect the physico-chemical properties of new compounds, including their accumulation in cells.[3]
Quantitative Analysis of Aggregation Parameters
Obtaining precise quantitative data for a series of etiochlorin I derivatives from a single comparative study is challenging. However, we can present the crystallographic data for 2,3-dihydroxy-etiochlorin I as a key example of its aggregated state.
| Parameter | Value | Reference |
| Compound | 2,3-dihydroxy-etiochlorin I | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | Ia | [1] |
| Unit Cell Dimensions | a = 9.902(4) Å, b = 26.430(9) Å, c = 10.823(5) Å, β = 104.47(3)° | [1] |
| Volume (V) | 2743(2) ų | [1] |
| Molecules per unit cell (Z) | 4 | [1] |
| Aggregation Type | Chain-type aggregates via intramolecular hydrogen bonding | [1] |
Experimental Protocols
The characterization of the aggregation behavior of etiochlorin I derivatives involves a combination of spectroscopic and light scattering techniques.
UV-Visible (UV-Vis) Absorption Spectroscopy
This is a fundamental technique to detect and characterize aggregation. The formation of aggregates often leads to changes in the electronic absorption spectrum of the chromophore.
-
Methodology:
-
Prepare a stock solution of the etiochlorin I derivative in a suitable organic solvent (e.g., THF, DMSO).
-
Prepare a series of solutions with increasing concentrations of the derivative in the aqueous buffer of interest by adding aliquots of the stock solution.
-
Record the UV-Vis absorption spectrum for each concentration over a relevant wavelength range (typically 350-750 nm).
-
Analyze the spectra for changes in the Soret (B) and Q bands. Aggregation can cause band broadening, splitting (Davydov splitting), and the appearance of new bands, often blue-shifted (H-aggregates) or red-shifted (J-aggregates) relative to the monomeric species.
-
Deviations from the Beer-Lambert law can indicate the onset of aggregation.
-
Fluorescence Emission Spectroscopy
Fluorescence is often quenched upon aggregation, making it a sensitive method to study this phenomenon.
-
Methodology:
-
Using the same series of solutions prepared for UV-Vis spectroscopy, record the fluorescence emission spectra at an excitation wavelength corresponding to a monomeric absorption maximum.
-
Monitor the fluorescence intensity as a function of concentration. A decrease in fluorescence quantum yield with increasing concentration is indicative of aggregation-caused quenching.
-
Analyze any shifts in the emission maxima, which can also provide information about the nature of the aggregates.
-
Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution of particles in a suspension, providing direct evidence of aggregate formation and their hydrodynamic radius.
-
Methodology:
-
Prepare solutions of the etiochlorin I derivative in the desired aqueous medium at concentrations above the suspected critical aggregation concentration.
-
Filter the solutions through an appropriate syringe filter (e.g., 0.22 µm) to remove dust and large particulates.
-
Place the sample in a suitable cuvette and perform the DLS measurement.
-
The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
The correlation function of the scattered light is analyzed to determine the diffusion coefficient, which is then used to calculate the hydrodynamic radius of the aggregates via the Stokes-Einstein equation.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the aggregation of etiochlorin I derivatives.
Caption: Workflow for the characterization of etiochlorin I derivative aggregation.
Logical Relationship of Aggregation and Photodynamic Activity
The aggregation state of a photosensitizer is directly linked to its photodynamic efficacy. The following diagram illustrates this relationship.
References
- 1. Aggregation of 2,3-dihydroxy-etiochlorin I. An amphiphilic model compound for photodynamic therapy and green heme d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Amphiphilic Cationic Chlorin Photosensitizer for Photodynamic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,3-Dihydroxyetiochlorin: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. When handling novel or specialized compounds such as 2,3-Dihydroxyetiochlorin, for which specific disposal protocols may not be readily available, a conservative approach based on established hazardous waste management principles is imperative. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance, and its disposal must adhere to stringent institutional and regulatory guidelines.
Immediate Safety and Operational Plan
The proper disposal of this compound begins with the fundamental principle of treating it as hazardous waste. This necessitates a systematic approach to its collection, storage, and eventual disposal to ensure the safety of laboratory personnel and minimize environmental impact.
Step-by-Step Disposal Procedures:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
Segregate this compound waste from all other chemical waste streams to prevent unintended reactions.[1][2][3] Do not mix it with non-hazardous waste.
-
-
Container Selection and Labeling:
-
Select a robust, leak-proof container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is generally a suitable choice.[1][2][3]
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[2][3]
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[2]
-
The concentration or percentage of the compound in the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Associated hazards (e.g., "Toxic," "Handle with Care").
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be under the control of the laboratory personnel and away from general traffic.
-
Keep the waste container closed at all times except when adding waste.[1][2]
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[1][2]
-
Store incompatible waste types separately to prevent accidental mixing.[3] For instance, keep acidic waste separate from basic waste.
-
-
Requesting Waste Pickup:
-
Once the waste container is full (leaving at least 10% headspace to allow for expansion), or if it has been in storage for a period approaching your institution's limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent capable of dissolving the compound.[2][5]
-
The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may also need to be collected, depending on institutional policy.
-
After thorough rinsing and air-drying, deface or remove the original labels before disposing of the container as regular solid waste, or as directed by your EHS office.[1][5]
-
Quantitative Guidelines for Hazardous Waste Accumulation
The following table summarizes common quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and researchers must consult their institution's specific policies.
| Parameter | Guideline | Rationale |
| Maximum Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Federal and state regulations often set these limits for satellite accumulation areas. |
| Container Headspace | Minimum 10% of container volume | Allows for vapor expansion and prevents spills during transport.[4] |
| Maximum Container Size in Lab | Typically 10-20 Liters (2.5-5 Gallons) | Minimizes the risk associated with storing large volumes of hazardous waste in an active laboratory.[1] |
| SAA Storage Time Limit | Varies (e.g., up to 1 year for partially filled containers) | Ensures timely removal of waste and prevents excessive accumulation and potential degradation of containers.[3] |
Experimental Protocols and Signaling Pathways
As this document focuses on disposal procedures, detailed experimental protocols and signaling pathways related to this compound are beyond its scope. Researchers working with this compound should refer to their specific experimental designs and relevant scientific literature for such information.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
